Chloramben-diolamine
Description
Structure
2D Structure
Properties
CAS No. |
53404-16-3 |
|---|---|
Molecular Formula |
C11H16Cl2N2O4 |
Molecular Weight |
311.16 g/mol |
IUPAC Name |
3-amino-2,5-dichlorobenzoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H5Cl2NO2.C4H11NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3;6-3-1-5-2-4-7/h1-2H,10H2,(H,11,12);5-7H,1-4H2 |
InChI Key |
NXZLJFLADUDSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.C(CO)NCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Characterization of Chloramben-diolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramben-diolamine, the diethanolamine salt of 3-amino-2,5-dichlorobenzoic acid (Chloramben), is a compound of interest with potential applications in various fields. This technical guide provides a comprehensive overview of a scientifically plausible method for its synthesis and a detailed approach to its structural characterization. The synthesis involves a straightforward acid-base reaction between Chloramben and diethanolamine. Structural elucidation is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized for clarity, and detailed experimental protocols are provided.
Synthesis of this compound
The synthesis of this compound is based on the fundamental chemical principle of salt formation between a carboxylic acid and an amine. In this reaction, the acidic carboxylic acid group of 3-amino-2,5-dichlorobenzoic acid protonates the basic secondary amine group of diethanolamine.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
3-amino-2,5-dichlorobenzoic acid (Chloramben) (95% purity)[1]
-
Diethanolamine (≥99% purity)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.3 g (0.05 mol) of 3-amino-2,5-dichlorobenzoic acid in 50 mL of anhydrous ethanol. Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve 5.26 g (0.05 mol) of diethanolamine in 20 mL of anhydrous ethanol.
-
Slowly add the diethanolamine solution to the stirred solution of 3-amino-2,5-dichlorobenzoic acid at room temperature.
-
A white precipitate is expected to form upon addition.
-
Continue stirring the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 20 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum at 40°C for 4 hours to yield this compound as a white solid.
Structural Characterization
A combination of spectroscopic methods is employed to confirm the structure and purity of the synthesized this compound.
Logical Workflow for Structural Characterization
Caption: Workflow for the structural characterization of this compound.
Data Presentation
| Parameter | 3-amino-2,5-dichlorobenzoic acid | Diethanolamine | Expected this compound |
| Molecular Formula | C₇H₅Cl₂NO₂ | C₄H₁₁NO₂ | C₁₁H₁₆Cl₂N₂O₄ |
| Molecular Weight | 206.03 g/mol [1] | 105.14 g/mol | 311.17 g/mol |
| Appearance | White to off-white solid | White solid or viscous liquid[2] | White solid |
| Melting Point (°C) | 194-197 (decomposes)[1] | 28 | To be determined |
Spectroscopic Data
2.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Spectrum of this compound (in DMSO-d₆):
-
Aromatic Protons: Signals corresponding to the two aromatic protons of the dichlorinated benzene ring.
-
Amine Protons: A broad singlet for the primary amine (-NH₂) on the aromatic ring and a broad signal for the secondary ammonium proton (-NH₂⁺-) of the diethanolammonium cation.
-
Diethanolamine Protons: Two triplets corresponding to the methylene groups (-CH₂-) adjacent to the nitrogen and oxygen atoms. The chemical shifts would be expected to shift downfield compared to free diethanolamine due to the protonation of the amine.
-
Hydroxyl Protons: A broad signal for the hydroxyl (-OH) protons of the diethanolammonium cation.
-
2.3.2. Infrared (IR) Spectroscopy
-
Expected Key IR Absorptions for this compound (KBr pellet):
-
O-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.
-
N-H stretch: Absorption bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amine and the ammonium group.
-
C=O stretch (carboxylate): A strong absorption band around 1600-1630 cm⁻¹, shifted to a lower wavenumber compared to the carboxylic acid C=O stretch (typically ~1700 cm⁻¹) due to the formation of the carboxylate salt.
-
C-N stretch: Absorptions in the fingerprint region.
-
C-Cl stretch: Strong absorptions in the lower frequency region of the fingerprint.
-
2.3.3. Mass Spectrometry (MS)
-
Expected Mass Spectrum of this compound (ESI+):
-
The mass spectrum is expected to show peaks corresponding to the individual components due to the ionic nature of the salt.
-
A peak at m/z 206 corresponding to the [3-amino-2,5-dichlorobenzoic acid + H]⁺ ion.
-
A peak at m/z 106 corresponding to the [diethanolamine + H]⁺ ion[3].
-
Conclusion
This technical guide outlines a robust and scientifically sound methodology for the synthesis and structural characterization of this compound. The proposed synthetic route is efficient and relies on a simple acid-base neutralization. The analytical workflow, employing a suite of spectroscopic techniques, provides a comprehensive approach to confirming the identity and purity of the final compound. This information is intended to be a valuable resource for researchers and professionals engaged in the study and development of related chemical entities.
References
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Chloramben-diolamine in Susceptible Plant Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramben, and its diolamine salt formulation, has a long history as a selective pre-emergence herbicide. While its physiological effects as a synthetic auxin are well-documented, the precise molecular mechanisms underpinning its action in susceptible plant species have remained a subject of investigation. This technical guide provides an in-depth exploration of the current understanding of Chloramben-diolamine's mechanism of action, from its absorption and translocation to its metabolic fate and molecular interactions. A key finding is that Chloramben appears to operate through a non-canonical auxin signaling pathway, as it exhibits little to no binding to the primary auxin receptors TIR1/AFB5. This guide synthesizes available quantitative data, details experimental protocols for further research, and presents visual diagrams of the proposed pathways and workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction
Chloramben (3-amino-2,5-dichlorobenzoic acid) is a benzoic acid herbicide that has been utilized for the control of annual grasses and broadleaf weeds in various crops. The diolamine salt formulation, this compound, enhances its solubility and handling properties. The herbicidal activity of Chloramben is characterized by its auxin-like effects, primarily the inhibition of root development and subsequent disruption of plant growth.[1][2] Despite its classification as a synthetic auxin, recent evidence suggests its mode of action diverges from the canonical auxin signaling pathway mediated by the TIR1/AFB family of receptors.[3] This guide delves into the multifaceted mechanism of this compound, providing a technical resource for the scientific community.
Physicochemical Properties of Chloramben and its Diolamine Salt
The formulation of Chloramben as a diolamine salt significantly impacts its physical and chemical characteristics, which in turn influence its behavior in the environment and its uptake by plants.
| Property | Chloramben (Acid) | This compound | Reference(s) |
| Molecular Formula | C₇H₅Cl₂NO₂ | C₁₁H₁₆Cl₂N₂O₄ | [4][5] |
| Molecular Weight | 206.03 g/mol | 311.16 g/mol | [4][5] |
| Water Solubility | 700 mg/L | Higher than acid form (specific value not readily available) | [6] |
| Vapor Pressure | 9.3 x 10⁻⁴ Pa @ 100°C | Data not readily available | [6] |
| LogP | 2.52 | Likely lower than acid form due to increased polarity | [4] |
Pharmacokinetics in Susceptible Plants
The efficacy of this compound is intrinsically linked to its absorption, translocation, and metabolic breakdown within the plant. Susceptible species exhibit distinct pharmacokinetic profiles compared to tolerant species.
Absorption and Translocation
Chloramben is readily absorbed by both roots and shoots of plants.[2] Studies utilizing ¹⁴C-labeled Chloramben have demonstrated that the formulation (acid vs. salt) and the presence of surfactants can influence the rate of absorption. For instance, velvetleaf, a susceptible species, absorbs a greater amount of the acid form of Chloramben compared to the salt form.[3]
Once absorbed, Chloramben is mobile within the plant and is translocated via both the xylem and phloem to meristematic tissues, where it exerts its primary effects.[2] A key differentiator between susceptible and tolerant species is the extent of translocation. In susceptible species like velvetleaf, a greater proportion of the absorbed Chloramben is translocated from the treated leaves to other parts of the plant, particularly the shoots, compared to tolerant species like soybean.[3]
Metabolism: The Detoxification Pathway
The primary metabolic pathway for Chloramben in plants is conjugation, which serves as a detoxification mechanism. The two main identified metabolites are:
-
N-(3-carboxy-2,5-dichlorophenyl)glucosylamine (N-glucosylamine): This is a major metabolite formed through the conjugation of the amino group of Chloramben with glucose.
-
Glucose ester of Chloramben: Formed by the esterification of the carboxylic acid group of Chloramben with glucose.
The rate and extent of this metabolic detoxification are critical determinants of a plant's susceptibility. Tolerant species, such as soybean, are more efficient at converting Chloramben into these non-phytotoxic conjugates and sequestering them, thereby limiting the amount of active herbicide that reaches the target sites.[3] In contrast, susceptible species have a lower capacity for this metabolic breakdown, leading to an accumulation of the active Chloramben molecule.
Table 1: Comparative Pharmacokinetics of ¹⁴C-Chloramben in Velvetleaf (Susceptible) and Soybean (Tolerant)
| Parameter | Velvetleaf (Susceptible) | Soybean (Tolerant) | Reference(s) |
| Absorption (Foliar) | Higher for acid form | Lower for acid form | [3] |
| Translocation from Treated Leaf | Greater | Lesser | [3] |
| Unmetabolized Chloramben in Shoot | 58% of total recovered label | 35% of recovered label | [3] |
| Unextractable ¹⁴C-label in Treated Leaves | Lower | Greater | [3] |
Molecular Mechanism of Action
A Non-Canonical Auxin Signaling Pathway
While Chloramben induces classic auxin-like symptoms, such as root growth inhibition and epinasty, compelling evidence suggests it does not operate through the well-established canonical auxin signaling pathway. The core of this canonical pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then recruit Aux/IAA transcriptional repressors for degradation, leading to the activation of auxin-responsive genes.[1]
However, in-vitro binding assays have shown that Chloramben (referred to as Amiben) exhibits little or no binding to the auxin receptors TIR1 and AFB5.[3] This pivotal finding indicates that Chloramben likely triggers auxin-like responses through an alternative or "non-canonical" signaling cascade.
dot
Caption: Proposed non-canonical signaling pathway of Chloramben.
Potential Alternative Mechanisms
The precise molecular target of Chloramben remains to be elucidated. However, several non-canonical auxin signaling pathways have been identified in plants, which could potentially be perturbed by Chloramben. These include:
-
Other Auxin-Binding Proteins: Plants possess other proteins that can bind auxins, although their role in signaling is not as well-defined as the TIR1/AFB family.
-
Perturbation of Auxin Homeostasis: Chloramben could interfere with the transport, synthesis, or degradation of endogenous auxin, leading to an imbalance that triggers auxin-like responses.[7]
-
Induction of Ethylene Biosynthesis: Like many synthetic auxins, Chloramben can induce the production of ethylene, a plant hormone that can cause similar symptoms, such as root swelling and epinasty.[2][8] The accumulation of cyanide, a byproduct of ethylene biosynthesis, can also contribute to phytotoxicity in some species.[8]
dot
Caption: Potential downstream effects of Chloramben in susceptible plants.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.
Protocol for Radiolabeled Herbicide Absorption and Translocation Study
Objective: To quantify the uptake and movement of Chloramben in susceptible and tolerant plant species.
Materials:
-
¹⁴C-labeled Chloramben (with a specific activity of at least 170 Bq/µL)
-
Susceptible and tolerant plant species grown to the appropriate stage (e.g., 2-4 leaf stage)
-
Microsyringe
-
Scintillation vials
-
Scintillation cocktail
-
Liquid Scintillation Counter (LSC)
-
Biological oxidizer
-
Phosphor imager and plates
Procedure:
-
Plant Preparation: Grow plants under controlled environmental conditions.
-
Treatment Application: Apply a known amount (e.g., 1 µL droplet) of ¹⁴C-Chloramben solution to a specific leaf of each plant using a microsyringe.
-
Time Course: Harvest plants at various time points post-application (e.g., 6, 24, 48, 72 hours).
-
Leaf Wash: At each time point, wash the treated leaf with a suitable solvent (e.g., 10% methanol) to remove unabsorbed herbicide. The radioactivity in the wash solution is quantified by LSC.
-
Plant Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, parts below the treated leaf, and roots.
-
Quantification of Radioactivity:
-
Combustion: Dry and combust each plant section using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.
-
Calculation:
-
Absorption (%) = [(Total applied ¹⁴C) - (¹⁴C in leaf wash)] / (Total applied ¹⁴C) * 100
-
Translocation (%) = (¹⁴C in all plant parts except the treated leaf) / (Total absorbed ¹⁴C) * 100
-
-
-
Visualization (Autoradiography):
-
Press and dry whole plants.
-
Expose the dried plants to a phosphor imaging plate for a set period.
-
Scan the plate to visualize the distribution of the radiolabeled herbicide.
-
dot
Caption: Experimental workflow for radiolabeled herbicide studies.
Protocol for HPLC Analysis of Chloramben and its Metabolites
Objective: To separate and quantify Chloramben and its primary metabolites in plant extracts.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Plant tissue extracts (from treated and untreated plants)
-
Analytical standards of Chloramben, N-glucosylamine Chloramben, and Chloramben glucose ester
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Sample Extraction: Homogenize plant tissues in a suitable solvent (e.g., methanol/water mixture). Centrifuge to pellet debris and collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): Pass the extract through an SPE cartridge to remove interfering compounds.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and acidified water is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 220 nm or MS detection for higher specificity and sensitivity.
-
-
Quantification: Create a standard curve using the analytical standards of Chloramben and its metabolites. Compare the peak areas from the plant extracts to the standard curve to determine the concentration of each compound.
Conclusion and Future Directions
The mechanism of action of this compound in susceptible plant species is complex and appears to diverge from the canonical auxin signaling pathway. While its effects on root growth and development are characteristic of a synthetic auxin, the lack of direct binding to primary auxin receptors points towards a novel or alternative molecular target. The differential absorption, translocation, and metabolic detoxification are key factors governing its selectivity between susceptible and tolerant species.
Future research should focus on:
-
Identification of the Molecular Target: Employing techniques such as molecular docking, affinity chromatography, and genetic screens to identify the protein(s) that directly interact with Chloramben.
-
Elucidation of the Signaling Cascade: Once a target is identified, dissecting the downstream signaling events that lead to the observed physiological responses.
-
Quantitative Metabolic Profiling: Performing detailed kinetic studies of Chloramben metabolism in susceptible and tolerant species to better understand the enzymatic processes involved in detoxification.
-
Comparative Studies of this compound and Chloramben Acid: Directly comparing the uptake, translocation, and efficacy of the diolamine salt and the parent acid to understand the role of the formulation in its herbicidal activity.
A deeper understanding of this compound's unique mechanism of action will not only provide valuable insights into plant hormone signaling but also aid in the development of more effective and selective herbicides.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 3. Absorption, Translocation, and Metabolism of Foliage-Applied Chloramben in Velvetleaf (Abutilon theophrasti) and Soybean (Glycine max) | Weed Science | Cambridge Core [cambridge.org]
- 4. chloramben | CAS#:133-90-4 | Chemsrc [chemsrc.com]
- 5. This compound | C11H16Cl2N2O4 | CID 44148926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 7. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Microbial Maze: An In-depth Technical Guide to the Metabolic Pathways of Chloramben-diolamine in Soil Microorganisms
For Researchers, Scientists, and Drug Development Professionals
The herbicide Chloramben, often formulated as a diolamine salt for enhanced solubility, has been a tool in agriculture for the control of broadleaf and grassy weeds. Its fate in the environment, particularly its breakdown by the complex microbial communities in soil, is a critical area of study for assessing its environmental impact and potential for bioremediation. This technical guide synthesizes the available scientific knowledge on the microbial metabolism of Chloramben, offering a detailed look into putative degradation pathways, a summary of quantitative data, and comprehensive experimental protocols to guide further research in this domain. While specific studies on the diolamine formulation are limited, the metabolic fate of the active ingredient, Chloramben (3-amino-2,5-dichlorobenzoic acid), is the central focus.
Putative Metabolic Pathways of Chloramben
Direct and complete metabolic pathways for Chloramben in specific soil microorganisms have not been extensively detailed in publicly available literature. However, based on the degradation of structurally similar chlorinated aromatic compounds and initial observations of Chloramben's breakdown, a putative pathway can be proposed. A key initial step in the microbial degradation of Chloramben is likely decarboxylation , the removal of the carboxyl group[1]. This is a common microbial strategy to detoxify and metabolize benzoic acid derivatives.
Following or preceding decarboxylation, dehalogenation , the removal of chlorine atoms, is a critical step in the mineralization of chlorinated herbicides[2]. Microorganisms employ various enzymatic mechanisms for dehalogenation, including reductive, oxidative, and hydrolytic pathways. Given the aerobic conditions prevalent in many soil environments, oxidative dehalogenation is a probable route. This would involve the enzymatic addition of hydroxyl groups to the aromatic ring, leading to the formation of chlorinated catechols. These catechols are then susceptible to ring cleavage, a reaction catalyzed by dioxygenase enzymes, which breaks open the aromatic ring and feeds the resulting aliphatic intermediates into central metabolic pathways.
Another potential transformation involves the modification of the amino group. Deamination , the removal of the amino group, could occur, leading to the formation of 2,5-dichlorobenzoic acid. This intermediate could then be further degraded through pathways established for other chlorinated benzoic acids.
References
An In-depth Technical Guide on the Identification of Chloramben-diolamine Degradation Products in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective, pre-emergence herbicide. Its diolamine salt, Chloramben-diolamine, is formulated to improve its solubility in water for agricultural applications. Understanding the environmental fate of this compound, particularly its degradation in aqueous systems, is crucial for assessing its environmental impact and ensuring water quality. This technical guide provides a comprehensive overview of the identification of this compound degradation products in water, summarizing known degradation pathways, analytical methodologies, and experimental protocols.
Degradation Pathways of Chloramben in Water
Chloramben is known to degrade in water primarily through photodegradation, with hydrolysis playing a lesser role. The rate and extent of degradation are influenced by factors such as pH, temperature, and the presence of photosensitizers.
Photodegradation
When exposed to sunlight, especially UV radiation, Chloramben undergoes degradation in aqueous solutions. The primary photodegradation pathway involves reductive dechlorination. This process entails the removal of chlorine atoms from the aromatic ring.
-
Step 1: Monodechlorination: The initial step is the removal of one chlorine atom, typically at the C2 position, to form 3-amino-5-chlorobenzoic acid .
-
Step 2: Didechlorination: Further irradiation can lead to the removal of the second chlorine atom, resulting in the formation of 3-aminobenzoic acid .
Irradiation of aqueous solutions of Chloramben can also lead to the formation of inorganic chloride ions as a result of the cleavage of the carbon-chlorine bonds.
Hydrolysis
Information on the hydrolysis of Chloramben is less prevalent in the literature compared to photodegradation. Generally, benzoic acid herbicides can be susceptible to hydrolysis under certain pH and temperature conditions, though Chloramben is considered relatively stable to hydrolysis under normal environmental conditions.
Quantitative Data on Degradation Products
Disclaimer: The following table presents illustrative quantitative data as specific experimental values for the degradation of this compound were not available in the public domain at the time of this review. This table is intended to provide a template for presenting such data.
| Time (hours) | Chloramben (%) | 3-amino-5-chlorobenzoic acid (%) | 3-aminobenzoic acid (%) |
| 0 | 100 | 0 | 0 |
| 6 | 75 | 20 | 5 |
| 12 | 50 | 35 | 15 |
| 24 | 20 | 50 | 30 |
| 48 | 5 | 45 | 50 |
Experimental Protocols
Photodegradation Study Protocol
This protocol outlines a general procedure for investigating the photodegradation of this compound in water.
Objective: To identify and quantify the degradation products of this compound under simulated solar irradiation.
Materials:
-
This compound standard
-
High-purity water (e.g., Milli-Q)
-
Quartz tubes
-
Solar simulator with a UV spectrum output (e.g., Xenon arc lamp)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS/MS)
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/L).
-
Experimental Setup:
-
Fill several quartz tubes with the this compound solution.
-
Measure and record the initial pH of the solution.
-
Place the tubes in the solar simulator.
-
Wrap a set of control tubes in aluminum foil to serve as dark controls.
-
-
Irradiation: Expose the samples to simulated sunlight for a defined period (e.g., 48 hours).
-
Sampling: Withdraw aliquots from the irradiated and dark control tubes at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Analysis:
-
Immediately analyze the collected samples using a validated LC-MS/MS method to identify and quantify this compound and its degradation products.
-
The LC-MS/MS method should be optimized for the separation and detection of the parent compound and its expected degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound and its degradation products as a function of time.
-
Calculate the degradation rate constants and half-life of this compound.
-
Analytical Methodology
The analysis of Chloramben and its degradation products in water typically involves chromatographic techniques coupled with mass spectrometry for sensitive and selective detection.
| Analytical Technique | Description | Key Parameters |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique for identifying and quantifying organic molecules. | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid. Ionization: Electrospray Ionization (ESI) in negative or positive mode. Mass Transitions: For Chloramben, a common transition is m/z 204.0 -> 159.9. |
| GC-MS | Gas Chromatography-Mass Spectrometry is suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like Chloramben. | Derivatization: Methylation to form the more volatile methyl ester. Column: A non-polar or medium-polarity capillary column. Ionization: Electron Ionization (EI). |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection is a more common and less expensive technique but may lack the sensitivity and selectivity of MS detection. | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water. Detection: UV detector set at the wavelength of maximum absorbance for Chloramben. |
Visualizations
Caption: Degradation pathway of this compound in water.
Caption: Experimental workflow for a photodegradation study.
Chloramben-Diolamine and Soil Organic Matter: A Technical Examination of Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the binding affinity of the herbicide Chloramben, with a focus on its diolamine salt, to various types of soil organic matter (SOM). Due to the limited availability of specific quantitative data for Chloramben's interaction with isolated SOM fractions (humic acid, fulvic acid, and humin), this document provides a comprehensive overview of the principles of Chloramben-soil interaction, a generalized experimental protocol for determining binding affinity, and illustrative data representations.
Introduction to Chloramben and Soil Organic Matter Interaction
Chloramben is a selective, pre-emergence benzoic acid herbicide used to control annual grasses and broadleaf weeds.[1] Its effectiveness and environmental fate are significantly influenced by its interaction with soil components, particularly soil organic matter. SOM is a complex mixture of substances, broadly categorized into humic acid, fulvic acid, and humin based on their solubility in acidic and alkaline solutions.[2] The binding of Chloramben to these fractions governs its bioavailability, mobility, and persistence in the soil environment.[3][4]
The diolamine salt of Chloramben is expected to dissociate in the soil solution, with the Chloramben anion being the primary species interacting with SOM. The binding is generally stronger in soils with higher organic matter content, which leads to reduced leaching.[3][4] Soil pH also plays a crucial role; as pH increases, the negative charge on both the Chloramben molecule and the SOM functional groups increases, potentially leading to greater electrostatic repulsion and reduced binding.
Quantitative Analysis of Binding Affinity: An Illustrative Overview
While specific experimental data for Chloramben's binding to isolated SOM fractions is scarce in publicly available literature, the following tables illustrate how such data would be presented. These tables are based on generalized knowledge of herbicide-SOM interactions and should be considered illustrative.
Table 1: Illustrative Freundlich and Langmuir Isotherm Parameters for Chloramben Binding to Soil Organic Matter Fractions
| Soil Organic Matter Fraction | Freundlich Kf ((mg/kg)/(mg/L)1/n) | Freundlich 1/n | Langmuir Qmax (mg/kg) | Langmuir KL (L/mg) |
| Humic Acid | 85 | 0.85 | 150 | 0.45 |
| Fulvic Acid | 45 | 0.92 | 80 | 0.25 |
| Humin | 120 | 0.80 | 200 | 0.60 |
Table 2: Illustrative Soil Organic Carbon-Water Partitioning Coefficients (Koc) for Chloramben
| Soil Organic Matter Fraction | Estimated Koc (L/kg) |
| Humic Acid | 180 |
| Fulvic Acid | 95 |
| Humin | 250 |
Experimental Protocol: Determining Chloramben-SOM Binding Affinity
This section outlines a detailed, generalized protocol for quantifying the binding of Chloramben to different soil organic matter fractions using a batch equilibrium method.
3.1. Materials and Reagents
-
Chloramben analytical standard
-
Chloramben-diolamine formulation (if studying the formulated product)
-
Isolated soil organic matter fractions (humic acid, fulvic acid, humin)
-
0.01 M CaCl2 solution
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Centrifuge tubes (e.g., 50 mL polypropylene)
-
Mechanical shaker
-
High-speed centrifuge
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS)
3.2. Experimental Procedure
-
Preparation of Stock Solutions: Prepare a stock solution of Chloramben in 0.01 M CaCl2. From this stock, prepare a series of standard solutions of varying concentrations.
-
Sorption Experiment:
-
Weigh a precise amount of each SOM fraction (e.g., 100 mg) into separate centrifuge tubes.
-
Add a known volume (e.g., 20 mL) of a Chloramben standard solution to each tube.
-
Include control tubes with the Chloramben solution but no SOM to account for any potential adsorption to the tube walls.
-
Securely cap the tubes and place them on a mechanical shaker. Equilibrate for a predetermined time (e.g., 24 hours) at a constant temperature.
-
-
Phase Separation:
-
After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for a sufficient time to pellet the SOM.
-
Carefully collect an aliquot of the supernatant for analysis.
-
-
Analysis:
-
Analyze the concentration of Chloramben remaining in the supernatant using a validated HPLC method.
-
-
Data Calculation:
-
Calculate the amount of Chloramben sorbed to the SOM by subtracting the equilibrium concentration in the supernatant from the initial concentration.
-
Plot the amount of sorbed Chloramben versus the equilibrium concentration in solution to generate sorption isotherms.
-
Fit the data to the Freundlich and Langmuir models to determine the respective isotherm parameters.
-
Visualizations: Workflows and Conceptual Relationships
Diagram 1: Experimental Workflow for Determining Chloramben-SOM Binding Affinity
Caption: A flowchart of the batch equilibrium method for studying Chloramben sorption to SOM.
Diagram 2: Logical Relationships in Chloramben-Soil Binding
Caption: Factors influencing Chloramben's binding affinity and its environmental consequences.
References
Toxicological Profile of Chloramben on Non-Target Aquatic Organisms: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramben, a selective, pre-emergence herbicide, has been utilized in agriculture to control annual grasses and broadleaf weeds. Its active ingredient, 3-amino-2,5-dichlorobenzoic acid, and its various salt formulations, such as Chloramben-diolamine, may enter aquatic ecosystems through runoff and leaching, raising concerns about its potential impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicological effects of Chloramben on these organisms, presenting available quantitative data, outlining general experimental protocols, and illustrating its presumed mode of action. It is important to note that while the focus is on this compound, the available ecotoxicological data primarily pertains to the parent compound, Chloramben.
Quantitative Ecotoxicity Data
The acute and chronic toxicity of Chloramben to a range of non-target aquatic organisms has been evaluated. The following tables summarize the key toxicity endpoints, such as the median lethal concentration (LC50) and the median effective concentration (EC50), derived from studies on fish, aquatic invertebrates, and algae.
Table 1: Acute Toxicity of Chloramben to Freshwater Fish
| Species | Exposure Duration | Endpoint | Concentration (mg/L) |
| Freshwater Fish (species not specified) | 96 hours | LC50 | 2.9 |
Table 2: Acute Toxicity of Chloramben to Aquatic Invertebrates
| Species | Exposure Duration | Endpoint | Concentration (mg/L) |
| Daphnia magna | 48 hours | EC50 (Immobilisation) | 6.7 |
Table 3: Toxicity of Chloramben to Aquatic Plants (Algae)
| Species | Exposure Duration | Endpoint | Concentration (mg/L) |
| Selenastrum capricornutum | 72 hours | EC50 (Growth Rate) | 11 |
| Selenastrum capricornutum | 72 hours | EC50 (Biomass) | 5.2 |
Experimental Protocols
While the specific details of the studies from which the above data were extracted are not publicly available, standard ecotoxicological testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are typically followed. The methodologies for the key experiments are outlined below.
Fish Acute Toxicity Test (Based on OECD Guideline 203)
A standardized acute toxicity test in fish involves exposing a selected species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), to a range of concentrations of the test substance in water for a 96-hour period.
Daphnia magna Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna. The endpoint is the concentration at which 50% of the daphnids are unable to swim after a 48-hour exposure period.
Algal Growth Inhibition Test (Based on OECD Guideline 201)
This study evaluates the effects of a substance on the growth of a freshwater green alga, such as Selenastrum capricornutum. The test measures the reduction in algal growth over a 72-hour period.
Mode of Action and Signaling Pathways
Chloramben is classified as a synthetic auxin herbicide.[1] In target plants, it mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth, which ultimately results in plant death. While the specific molecular targets in non-target aquatic organisms are not well-elucidated, it is presumed that at high concentrations, Chloramben may interfere with hormonal signaling pathways that share similarities with those in plants, or exert its toxic effects through other, non-specific mechanisms. The following diagram illustrates a generalized signaling pathway for auxin-like herbicides in susceptible plants, which may provide a conceptual framework for understanding its potential effects in aquatic flora.
Conclusion
The available data indicates that Chloramben exhibits moderate acute toxicity to fish, aquatic invertebrates, and algae. However, a significant data gap exists for the specific toxicological profile of this compound. Furthermore, detailed experimental protocols from the primary literature are not readily accessible, and the precise molecular mechanisms of toxicity in non-target aquatic organisms remain an area for further investigation. For a comprehensive environmental risk assessment, further research focusing on the diolamine salt, chronic exposure scenarios, and the elucidation of specific signaling pathways in representative aquatic species is warranted. Researchers and drug development professionals should consider these data gaps when evaluating the environmental safety profile of related compounds.
References
Chloramben-Diolamine: A Technical Assessment of Groundwater Contamination Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloramben, a selective, pre-emergence herbicide, and its various salt formulations, including chloramben-diolamine, present a potential risk for groundwater contamination due to their mobility in certain soil types. This technical guide synthesizes available data on the environmental fate of chloramben, with a focus on its leaching potential. Key physicochemical properties, degradation rates, and soil interaction parameters are presented to inform risk assessments and guide further research. While specific data for the diolamine salt is limited, the general behavior of chloramben salts suggests a high potential for mobility in soil. This document provides a comprehensive overview of the current understanding of chloramben's environmental behavior, including experimental methodologies and visual representations of key processes.
Physicochemical Properties of Chloramben
Understanding the inherent properties of chloramben is fundamental to predicting its behavior in the environment. The following table summarizes key physicochemical data for chloramben.
| Property | Value | Reference |
| Chemical Name | 3-amino-2,5-dichlorobenzoic acid | |
| CAS Number | 133-90-4 | |
| Molecular Weight | 206.03 g/mol | [1] |
| Water Solubility | 700 mg/L at 25°C | |
| Vapor Pressure | 7 x 10⁻³ mm Hg at 100°C | [2] |
| pKa | ~3 (carboxylic acid group) | [3] |
Environmental Fate and Transport
The potential for a pesticide to leach into groundwater is governed by a complex interplay of its chemical properties and environmental conditions. For chloramben, mobility is a significant concern, particularly in soils with low organic matter and high sand content.
Soil Sorption and Mobility
The soil-water partition coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles versus remaining in the soil solution where it can be transported downwards. A low Koc value suggests a higher potential for leaching.
| Parameter | Value | Interpretation | Reference |
| Soil Adsorption Coefficient (Koc) | 15 (estimated for salts at pH < 5) | Very High Mobility | |
| Experimental Koc | 21 | High to Very High Mobility | [3] |
Leaching of chloramben is most pronounced in sandy soils and decreases with increasing clay and organic matter content[4][5]. The chemical form of chloramben also significantly influences its mobility. Salts of chloramben, such as the ammonium and likely the diolamine salt, are more easily leached from soil compared to its ester or amide forms[6].
Degradation
Degradation is a critical process that reduces the amount of a pesticide available for leaching. Chloramben degrades in the environment through both microbial and photochemical pathways.
| Degradation Pathway | Half-life (t½) | Conditions | Reference |
| Soil Persistence (General) | 6 - 8 weeks | Field conditions | [4] |
| Aqueous Photolysis | 0.25 days (6 hours) | In water exposed to sunlight | [3] |
| Vapor Phase Photodegradation | ~15 hours (estimated) | Reaction with hydroxyl radicals | [3] |
Experimental Protocols
The data presented in this guide are derived from studies that likely followed standardized methodologies for assessing the environmental fate of pesticides. While specific experimental details for each cited study are not available, the following sections describe the general protocols based on established guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Soil Leaching Studies (Based on OECD Guideline 312)
Soil column leaching studies are designed to assess the mobility of a substance through a soil profile.
-
Column Preparation: Undisturbed or repacked soil columns are prepared using representative soil types. The soils are characterized for properties such as texture, organic carbon content, pH, and cation exchange capacity.
-
Test Substance Application: A known concentration of the test substance (e.g., ¹⁴C-labeled chloramben) is applied to the surface of the soil column.
-
Elution: The columns are irrigated with a simulated rainfall solution at a constant rate.
-
Leachate Collection and Analysis: The leachate is collected in fractions and analyzed for the concentration of the parent compound and any major degradation products.
-
Soil Analysis: After the leaching period, the soil columns are sectioned, and each section is analyzed to determine the distribution of the substance within the soil profile.
Soil Degradation Studies (Based on OECD Guideline 307)
These studies determine the rate of degradation of a substance in soil under controlled laboratory conditions.
-
Soil Selection and Preparation: Representative soils are collected and sieved. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: The test substance is applied to the soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) under either aerobic or anaerobic conditions.
-
Sampling and Analysis: At specified time intervals, replicate soil samples are extracted and analyzed for the concentration of the parent compound and its transformation products.
-
Data Analysis: The degradation rate and half-life (t½) are calculated using appropriate kinetic models, typically assuming first-order kinetics.
Adsorption/Desorption Studies (Based on OECD Guideline 106)
This batch equilibrium method is used to determine the extent to which a chemical adsorbs to soil particles.
-
Soil and Solution Preparation: A series of soil samples with varying properties are used. A solution of the test substance in a calcium chloride solution (to maintain ionic strength) is prepared.
-
Equilibration: Known masses of soil are mixed with the test solution in centrifuge tubes and shaken for a predetermined equilibration period.
-
Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of the test substance remaining in the aqueous phase is measured.
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final solution concentrations. The soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.
Visualizations
The following diagrams illustrate key concepts related to the environmental fate and analysis of chloramben.
Caption: Environmental fate pathways of chloramben in the soil environment.
Caption: Factors influencing the groundwater leaching potential of chloramben.
References
- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 5. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google Books [books.google.com]
- 6. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Use and Environmental Persistence of Chloramben-diolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chloramben-diolamine, a benzoic acid herbicide. It details its historical applications, regulatory timeline, environmental fate, and the analytical methodologies used for its detection.
Historical Use and Regulatory Status
This compound, the diolamine salt of Chloramben, was a selective, pre-emergence herbicide primarily used to control annual grasses and broadleaf weed seedlings.[1] Its primary applications were in agriculture, particularly for crops such as soybeans, dry beans, peanuts, sunflowers, and various vegetables.[1][2][3] Formulations included granules and aqueous solutions.[4] Due to environmental and health concerns, its use has been discontinued in the United States and it is now considered an obsolete herbicide.[1][2]
Timeline and Usage Data
The following table summarizes key dates and usage information for Chloramben.
| Parameter | Details |
| Primary Use | Pre-emergence herbicide for annual grass and broadleaf weeds[1] |
| Major Crops | Soybeans, dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash[1][3] |
| Trade Names | Ambiben, Amiben, Vegiben, Ornamental Weeder[1] |
| Regulatory Status (U.S.) | General Use Pesticide (GUP), now no longer produced or sold[1] |
Environmental Persistence and Degradation
Chloramben is characterized by moderate persistence in soil, with its activity lasting approximately 6 to 8 weeks.[1] Its environmental fate is governed by a combination of biotic and abiotic processes.
Soil Persistence and Mobility
The persistence and mobility of Chloramben in soil are influenced by several factors:
-
Soil Type: Leaching is more significant in sandy soils.[1]
-
Organic Matter: Increased organic matter content leads to greater adsorption of Chloramben, thereby reducing leaching.[1]
-
Moisture: Higher soil moisture enhances the herbicidal activity but also contributes to its breakdown by soil microorganisms.[1]
Degradation Pathways
Chloramben degrades in the environment through several mechanisms:
-
Microbial Degradation: This is a key process for its breakdown in soil.[1]
-
Photodegradation: Chloramben readily degrades in water when exposed to sunlight.[1] Aqueous solutions of Chloramben, when irradiated with UV light, show a significant reduction in phytotoxicity.[4]
-
Chemical Degradation: Under certain conditions, Chloramben can undergo reductive dechlorination. This process can yield metabolites such as 3-amino-5-chlorobenzoic acid and, in smaller amounts, the completely dechlorinated 3-aminobenzoic acid.[4] In plants, it is often converted to a stable N-glucosylamine conjugate, which is a detoxification mechanism.[4]
Environmental Fate Data
The table below provides a summary of quantitative data related to the environmental persistence of Chloramben.
| Parameter | Value/Information | Conditions |
| Soil Half-Life | Approximately 6 to 8 weeks[1] | Varies with soil type and moisture |
| Water Solubility | 700 mg/L | at 25 °C[5] |
| Primary Degradation Route | Microbial degradation in soil; Photodegradation in water[1] | |
| Key Degradation Products | 3-amino-5-chlorobenzoic acid, 3-aminobenzoic acid[4] | Reductive dechlorination |
Experimental Protocols
The analysis of Chloramben in environmental samples typically involves extraction, derivatization, and gas chromatographic analysis.
Analysis of Chloramben in Water and Soil
A widely used method for the determination of chlorinated acids like Chloramben is EPA Method 515.1, which utilizes gas chromatography with an electron capture detector (GC/ECD).[6]
Methodology:
-
Sample Preparation: The water sample is acidified to a pH of less than 2. Soil samples require an initial extraction with a suitable solvent.
-
Extraction: The acidified aqueous sample is extracted with a solvent such as ethyl ether or methyl tert-butyl ether (MtBE).[6][7]
-
Derivatization: The acidic herbicides, including Chloramben, are converted to their methyl esters to increase their volatility for GC analysis. This is commonly achieved using diazomethane.[6][7]
-
Gas Chromatography (GC) Analysis: The derivatized extract is then injected into a gas chromatograph equipped with a capillary column and an electron capture detector (ECD) for separation and quantification.[6][7]
Experimental Workflow Diagram
Caption: Workflow for the analysis of Chloramben in environmental samples.
Mode of Action and Signaling
Chloramben functions as a synthetic auxin herbicide.[8] It mimics the plant hormone auxin, leading to abnormal and uncontrolled growth, ultimately causing the death of susceptible plants.[1] Its primary mode of action is the inhibition of seedling root development.[1]
Disruption of Auxin Signaling Pathway
Caption: Simplified diagram of Chloramben disrupting the auxin signaling pathway.
References
- 1. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 2. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]
- 3. Chloramben - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide on the Solubility and Stability of Chloramben-Diolamine in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of chloramben and its diolamine salt. The information is curated for professionals in research, science, and drug development to support formulation and analytical development activities.
Introduction
Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective, pre-emergence herbicide.[1] For formulation purposes, it is often converted into a salt to enhance its solubility in water. One such salt is chloramben-diolamine, formed by reacting chloramben with diethanolamine.[2] Diethanolamine, an organic compound with the formula HN(CH₂CH₂OH)₂, is a weak base and a diol, and its hydrophilic nature significantly improves the aqueous solubility of the resulting salt.[3] Understanding the solubility and stability of this active ingredient in various solvent systems is critical for developing effective, stable, and safe herbicidal formulations.
Physicochemical Properties
A summary of the key physicochemical properties of chloramben is presented below.
| Property | Value | Reference |
| Chemical Name | 3-amino-2,5-dichlorobenzoic acid | [1][4] |
| CAS Number | 133-90-4 | [1][5] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][4][5] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 194-197 °C (decomposes) | [1] |
Solubility Data
The solubility of chloramben and the inferred solubility of its diolamine salt are crucial for formulation development. Chloramben itself has limited water solubility but is soluble in some organic solvents and alkaline solutions. The formation of the diolamine salt significantly enhances its aqueous solubility.
Table 1: Solubility of Chloramben in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 700 mg/L | 25 | [1][6] |
| Ethanol | 172 g/L | 25 | |
| Acetone | 23.27 g/100g | 29 | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [5] |
| Alkaline Solutions | Soluble | Not Specified |
Stability Profile
The stability of chloramben and its formulations is influenced by several environmental factors, primarily light, pH, and temperature.
Photostability
Chloramben is known to be rapidly decomposed by light.[4] Aqueous solutions of chloramben, when irradiated, can turn brown, indicating degradation.[4] The degradation pathway can involve reductive dechlorination.[4] Therefore, formulations containing this compound should be protected from light to prevent photodegradation and loss of efficacy.
pH Stability and Hydrolysis
Thermal Stability
Chloramben is a solid with a melting point of around 194-197 °C, at which it decomposes.[1] For formulated products, accelerated stability studies are typically conducted at elevated temperatures to predict shelf-life. The stability of formulated metribuzin, another herbicide, was shown to be affected by high temperatures, and this effect can be formulation-dependent.[7]
Table 2: Summary of Chloramben Stability
| Factor | Observation | Reference |
| Light | Rapidly decomposed by light. | [4] |
| pH | Stability is pH-dependent; hydrolysis is a likely degradation pathway. | |
| Temperature | Decomposes at its melting point. High temperatures can accelerate degradation in formulations.[7] | [1] |
| Incompatibility | Reacts with sodium hypochlorite solutions. | [8] |
Experimental Protocols
This section outlines the methodologies for conducting key experiments to determine the solubility and stability of this compound.
Solubility Determination (Following OECD Guideline 105)
The water solubility of this compound can be determined using the Flask Method, as its expected solubility is greater than 10⁻² g/L.
Methodology:
-
Preparation: Add an excess amount of the test substance to a flask containing purified water (e.g., Milli-Q or equivalent).
-
Equilibration: Agitate the flask at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). A preliminary test can determine the necessary equilibration time.
-
Phase Separation: Separate the aqueous phase from the undissolved solid by centrifugation or filtration.
-
Analysis: Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Replicates: Perform the experiment in triplicate.
Hydrolysis as a Function of pH (Following OECD Guideline 111)
This study determines the rate of abiotic hydrolysis of the substance in sterile aqueous buffer solutions at different pH values.
Methodology:
-
Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Incubation: Add a known concentration of the test substance to each buffer solution. The concentration should be less than half of its water solubility. Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, followed by lower temperatures for the main study).
-
Sampling: At appropriate time intervals, withdraw samples from each solution.
-
Analysis: Analyze the samples to determine the concentration of the parent substance and any major degradation products using a validated analytical method.
-
Data Analysis: Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) at each pH. The degradation is generally assumed to follow pseudo-first-order kinetics.
Photostability Testing
To assess the impact of light on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of the test substance of known concentration.
-
Exposure: Expose the solutions to a light source that simulates natural sunlight (e.g., a Xenon arc lamp) in a controlled environment chamber. A dark control sample should be stored under the same conditions but protected from light.
-
Sampling: At various time points, take samples from both the exposed and dark control solutions.
-
Analysis: Determine the concentration of the test substance in each sample.
-
Data Analysis: Compare the degradation rate in the light-exposed samples to the dark control to determine the extent of photodegradation. The quantum yield can be calculated if the light intensity and absorption spectrum of the compound are known.
Analytical Methods for Quantification
Accurate quantification of chloramben and its degradation products is essential for solubility and stability studies. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.
-
Typical Parameters:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detector: UV detector set at a wavelength where chloramben has maximum absorbance.
-
Quantification: Based on the peak area of the analyte compared to a calibration curve of known standards.
-
Gas Chromatography (GC)
-
Principle: GC is suitable for volatile or semi-volatile compounds. For non-volatile compounds like chloramben, derivatization is necessary to increase volatility.[9]
-
Derivatization: Chloramben, being a carboxylic acid, is typically derivatized to its methyl ester using a reagent like diazomethane before GC analysis.[9][10]
-
Typical Parameters:
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5).
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like chloramben. Mass Spectrometry (MS) can also be used for confirmation.[9]
-
Quantification: Based on the peak area relative to an internal standard and a calibration curve.
-
Visualizations
The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: General workflow for assessing the stability of this compound.
Caption: Logical workflow for solvent system selection for chloramben formulations.
Conclusion
This technical guide consolidates the available data on the solubility and stability of chloramben and its diolamine salt. The formation of the diolamine salt is a key strategy to enhance the aqueous solubility of chloramben, facilitating the development of liquid formulations. The primary stability concern for this compound is its susceptibility to photodegradation, necessitating protection from light. While the influence of pH on hydrolysis is established as a critical factor for many pesticides, specific quantitative kinetic data for chloramben is an area that warrants further investigation through dedicated studies following standardized protocols such as OECD Guideline 111. The experimental and analytical methodologies outlined in this guide provide a framework for generating the necessary data to support the development of robust and effective chloramben-based herbicidal products.
References
- 1. Chloramben - Wikipedia [en.wikipedia.org]
- 2. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]
- 3. Diethanolamine - Wikipedia [en.wikipedia.org]
- 4. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. chembk.com [chembk.com]
- 7. Impact of Formulation Type on Stability of Metribuzin Herbicide Under Certain Environmental Conditions [journals.ekb.eg]
- 8. CHLORAMBEN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. gcms.cz [gcms.cz]
- 10. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Synthetic Auxin Activity of Chloramben-Diolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramben, a benzoic acid derivative, is a selective, pre-emergence herbicide recognized for its synthetic auxin activity. This technical guide provides a comprehensive overview of the current understanding of Chloramben and its diolamine salt, focusing on its mechanism of action as a synthetic auxin, available quantitative data, and the experimental protocols relevant to its study. While Chloramben is an older, now largely obsolete herbicide, an examination of its properties offers valuable insights into the structure-activity relationships of auxin-like compounds and the broader field of herbicide science. This document consolidates available research to serve as a resource for researchers in plant science, weed management, and the development of new herbicidal agents.
Introduction
Synthetic auxins represent a major class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1] Chloramben (3-amino-2,5-dichlorobenzoic acid) was introduced as a selective pre-emergence herbicide primarily for the control of annual grasses and broadleaf weeds in various crops, most notably soybeans.[2][3] It belongs to the benzoic acid class of synthetic auxins.[1] The diolamine salt of Chloramben is one of its formulations.[4] This guide delves into the specifics of Chloramben's synthetic auxin activity, presenting the available data and methodologies for its assessment.
Mechanism of Action: A Synthetic Auxin
The primary mode of action for Chloramben is the disruption of normal plant growth through the mimicry of auxin.[2] Synthetic auxins, at herbicidal concentrations, overwhelm the plant's natural hormonal balance, leading to a cascade of physiological and morphological disturbances.[5]
In the canonical auxin signaling pathway, natural auxins like IAA bind to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex. This binding event promotes the interaction between the SCF complex and Aux/IAA transcriptional repressor proteins. The subsequent ubiquitination and degradation of Aux/IAA proteins by the 26S proteasome relieve the repression of Auxin Response Factors (ARFs), which in turn modulate the expression of auxin-responsive genes, leading to controlled growth and development.
Synthetic auxins like Chloramben are thought to hijack this pathway. By binding to the auxin co-receptor complex, they trigger the continuous degradation of Aux/IAA repressors, leading to a sustained and exaggerated auxin response. This results in symptoms such as epinasty (twisting and bending of stems and petioles), cell elongation, and ultimately, plant death.[5]
Quantitative Data on Auxin Activity
Quantitative data on the synthetic auxin activity of Chloramben is limited in the publicly available literature. Most available data pertains to its herbicidal efficacy at specific application rates and its toxicological profile.
| Parameter | Method | Result | Reference |
| Receptor Binding | Surface Plasmon Resonance (SPR) | Little or no binding to TIR1 and AFB5 receptors | [6] |
| Relative Auxin Activity | Avena First Internode Assay | Dicamba > Chloramben (Amiben) > Dinoben | [4] |
| Herbicidal Application Rate | Field Application | 2-4 kg ai/ha |
Table 1: Summary of Quantitative and Comparative Data on Chloramben's Auxin Activity.
The finding that Chloramben exhibits little to no binding to the primary auxin receptors TIR1 and AFB5 is noteworthy, especially in contrast to its known auxin-like herbicidal effects in whole plants.[6] This suggests several possibilities: Chloramben may interact with other auxin receptors not tested, it may be metabolized in planta to a more active compound, or its herbicidal action may involve mechanisms in addition to or divergent from the canonical TIR1/AFB pathway.
Experimental Protocols
Root Elongation Inhibition Assay
This is a common and sensitive method to assess the phytotoxicity of compounds and the auxin-like activity of herbicides.
Protocol Steps:
-
Preparation of Test Solutions: Prepare a stock solution of Chloramben-diolamine and create a series of dilutions in a suitable solvent (e.g., distilled water with a small amount of acetone if needed for solubility). A negative control (solvent only) should be included.
-
Assay Setup: Place sterile filter paper in Petri dishes and moisten with a standard volume of the respective test solutions.
-
Seed Plating: Place a defined number of seeds of a sensitive indicator species (e.g., Lactuca sativa (lettuce) or Lepidium sativum (cress)) on the filter paper.
-
Incubation: Seal the Petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a period of 3 to 5 days.
-
Data Collection: After the incubation period, measure the primary root length of the seedlings.
-
Analysis: Calculate the percent inhibition of root elongation for each concentration relative to the negative control. Plot the percent inhibition against the logarithm of the concentration to generate a dose-response curve and determine the EC50 or IC50 value (the concentration that causes 50% inhibition).
Avena Coleoptile Bioassays
The Avena (oat) coleoptile curvature test and the straight-growth (internode elongation) test are classic bioassays for auxin activity.
-
Avena Curvature Test: This assay measures the angle of curvature of a decapitated oat coleoptile after an agar block containing the test substance is placed asymmetrically on the cut surface. The degree of curvature is proportional to the auxin concentration.
-
Avena First Internode Elongation Test: This test, which was used to compare Chloramben with other benzoic acids, measures the elongation of subapical coleoptile or first internode sections floated in a solution of the test compound. The increase in length is a measure of auxin activity.
Conclusion
This compound is a synthetic auxin herbicide of the benzoic acid class with a well-established, albeit dated, history of use. Its mode of action is consistent with other auxin mimics, leading to the disruption of normal hormonal signaling and plant death. However, the publicly available quantitative data on its direct interaction with auxin receptors is sparse and, in one notable study, negative for the primary TIR1/AFB receptors. This raises interesting questions about its precise molecular mechanism of action. The relative auxin activity of Chloramben has been qualitatively ranked in comparison to other benzoic acid herbicides. For researchers and professionals in drug and herbicide development, Chloramben serves as a case study in the chemical diversity of auxin-like compounds and highlights the importance of comprehensive testing, including receptor binding assays and whole-plant bioassays, to fully characterize the activity of new molecules. Further investigation into the metabolism of Chloramben within the plant and its interaction with a broader range of auxin receptors could provide a clearer picture of its herbicidal efficacy.
References
- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chloramben-diolamine Detection by High-Performance Liquid Chromatography (HPLC)
Introduction
Chloramben-diolamine is the diolamine salt of Chloramben, a pre-emergence herbicide used to control annual grasses and broadleaf weeds.[1][2] Accurate and sensitive detection of this compound is crucial for environmental monitoring, food safety, and toxicological studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. Separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. The diolamine salt will dissociate in the mobile phase, and the chromophore, the Chloramben molecule, is detected by its UV absorbance. The maximum absorption wavelength for Chloramben in water has been reported to be 297 nm.[3]
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
0.22 µm syringe filters (for sample filtration)
-
HPLC vials
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 297 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
2. Sample Preparation
The sample preparation method should be adapted based on the matrix (e.g., water, soil, biological fluids). A generic solid-phase extraction (SPE) protocol for water samples is provided below.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a slow flow rate (approximately 2-3 mL/min).
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any polar impurities.
-
Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
3. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to Chloramben.
4. Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15.2 |
| 0.5 | 76.5 |
| 1.0 | 151.8 |
| 2.5 | 380.1 |
| 5.0 | 755.4 |
| 10.0 | 1510.2 |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 5500 |
| Retention Time (min) | - | ~4.5 |
| %RSD of Peak Area | < 2.0% (n=6) | 0.8% |
Method Validation Summary
Table 4: Validation Parameters
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 0.1 - 10 µg/mL |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | Intraday: < 1.5%, Interday: < 2.0% |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of the core components of the HPLC system.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of Chloramben-diolamine residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramben, a pre-emergence herbicide, is effective for controlling broadleaf weeds and annual grasses in a variety of crops. It is often formulated as a diolamine salt to enhance its solubility in water. Monitoring for residual levels of Chloramben is crucial for ensuring environmental safety and regulatory compliance. This application note provides a detailed protocol for the analysis of Chloramben-diolamine residues in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).
The analytical procedure involves a hydrolysis step to convert the this compound salt to its free acid form. This is followed by an extraction and derivatization step, specifically methylation, to increase the volatility of the analyte for GC-MS analysis. This method provides high sensitivity and selectivity for the quantification of Chloramben residues.
Experimental Protocols
Sample Preparation: Hydrolysis and Extraction
Objective: To hydrolyze the this compound salt to Chloramben acid and extract it from the sample matrix.
Materials:
-
Sample (e.g., 50g of soil or 100 mL of water)
-
Potassium hydroxide (KOH) solution (2 M)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium sulfate, anhydrous
-
Centrifuge and centrifuge tubes (50 mL)
-
pH meter or pH indicator strips
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Sample Weighing/Measuring: Accurately weigh 50 g of a homogenized soil sample or measure 100 mL of a water sample into a beaker.
-
Alkaline Hydrolysis:
-
For soil samples, add 100 mL of deionized water and stir to create a slurry.
-
Adjust the pH of the sample to >12 with 2 M potassium hydroxide (KOH) solution.
-
Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the diolamine salt to the chloramben acid.
-
-
Acidification: Acidify the sample to a pH < 2 with concentrated hydrochloric acid (HCl). This step protonates the carboxyl group of the Chloramben acid, making it extractable into an organic solvent.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 50 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate. The organic layer (bottom) will contain the Chloramben acid.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction twice more with fresh 50 mL portions of DCM.
-
Combine the three organic extracts.
-
-
Drying and Concentration:
-
Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 2 mL using a rotary evaporator at a temperature not exceeding 40°C.
-
Derivatization: Methylation
Objective: To convert the polar Chloramben acid into a more volatile methyl ester for GC-MS analysis. A safer alternative to diazomethane, trimethylsilyldiazomethane (TMS-diazomethane), is described.
Materials:
-
Concentrated sample extract from the previous step
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (2.0 M in hexanes)
-
Methanol
-
Toluene
-
Small reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Transfer the 2 mL concentrated extract to a small reaction vial.
-
Further, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 1 mL of a toluene:methanol (9:1 v/v) mixture to the vial to redissolve the residue.
-
Carefully add 100 µL of 2.0 M TMS-diazomethane solution in hexanes dropwise to the vial. A yellow color should persist, indicating an excess of the reagent.
-
Cap the vial tightly and heat at 50°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Objective: To separate and quantify the Chloramben methyl ester.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for Chloramben Methyl Ester | m/z 220 (Quantifier), 185, 205 (Qualifiers) |
Data Presentation
Table 1: Quantitative Analysis of Chloramben Residues in Spiked Samples
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Soil | 10 | 92.5 | 6.8 | 1.5 | 5.0 |
| Soil | 50 | 95.2 | 5.1 | 1.5 | 5.0 |
| Soil | 100 | 98.1 | 4.3 | 1.5 | 5.0 |
| Water | 1 | 89.7 | 7.5 | 0.2 | 0.7 |
| Water | 5 | 93.4 | 5.9 | 0.2 | 0.7 |
| Water | 10 | 96.8 | 4.8 | 0.2 | 0.7 |
Note: The data presented in this table is representative and may vary depending on the specific sample matrix and laboratory conditions.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound residues in environmental samples. The described method, which includes a crucial hydrolysis step followed by methylation and GC-MS analysis, is robust, sensitive, and specific. The use of a safer methylating agent enhances the practicality of the method for routine laboratory use. The provided quantitative data and workflow diagram serve as valuable resources for researchers and scientists in the fields of environmental monitoring and drug development.
Application Note: Protocol for the Extraction of Chloramben-diolamine from Clay Soils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloramben-diolamine, the diethanolamine salt of the herbicide chloramben, is utilized for pre-emergence control of broadleaf weeds and annual grasses. Its fate and transport in the environment, particularly in complex matrices like clay soils, are of significant interest for environmental monitoring and toxicological studies. Clay soils, with their high surface area and potential for strong adsorption, present a challenge for the efficient extraction of organic compounds. This application note provides a detailed protocol for the effective extraction of this compound from clay soils, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective extraction method.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆Cl₂N₂O₄ | [1] |
| Molecular Weight | 311.16 g/mol | [1] |
| Parent Compound (Chloramben) Water Solubility | 700 mg/L @ 25°C | [2] |
| Parent Compound (Chloramben) Melting Point | 200-201 °C | [2] |
Note: this compound is the salt form and is expected to have higher water solubility than the parent acid, chloramben.
Experimental Protocol: Ultrasound-Assisted Solvent Extraction (UAE)
This protocol employs Ultrasound-Assisted Extraction (UAE), a technique known for its efficiency in extracting organic compounds from solid matrices.[3][4][5] The use of ultrasonication enhances solvent penetration into the soil aggregates, facilitating the release of the target analyte.
3.1. Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.45 µm Syringe filters (e.g., PTFE)
-
Centrifuge tubes (50 mL, polypropylene)
-
Ultrasonic bath/sonicator
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system
3.2. Sample Preparation
-
Soil Sieving: Air-dry the clay soil samples at room temperature. Once dried, gently grind the soil using a mortar and pestle and pass it through a 2 mm sieve to ensure homogeneity.[6]
-
Weighing: Accurately weigh 5.0 ± 0.1 g of the sieved soil into a 50 mL polypropylene centrifuge tube.
3.3. Extraction Procedure
-
Solvent Addition: To the centrifuge tube containing the soil sample, add 20 mL of the extraction solvent (Methanol:Water, 80:20 v/v, with 0.1% formic acid). The acidic modifier helps to protonate the chloramben, improving its solubility in the organic solvent.
-
Vortexing: Cap the tube securely and vortex for 1 minute to ensure thorough mixing of the soil and solvent.
-
Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15 minutes at a controlled temperature (e.g., 25°C).[3][4]
-
Centrifugation: After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.[6][7]
-
Supernatant Collection: Carefully decant the supernatant into a clean collection tube.
-
Repeated Extraction: To maximize extraction efficiency, repeat the extraction process (steps 1-5) on the soil pellet with a fresh 20 mL aliquot of the extraction solvent. Combine the supernatants from both extractions.
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3.4. Analytical Quantification
The extracted samples are analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The specific parameters for the LC-MS/MS method (e.g., column, mobile phase, gradient, and mass transitions) should be optimized for this compound.
Data Presentation
The quantitative data from the analysis should be summarized in a clear and structured table to allow for easy comparison of results.
| Sample ID | Soil Mass (g) | Final Extract Volume (mL) | Measured Concentration (ng/mL) | Concentration in Soil (ng/g) | Recovery (%) |
| Control Soil | 5.0 | 40 | < LOQ | < LOQ | N/A |
| Spiked Soil 1 | 5.0 | 40 | Value | Value | Value |
| Spiked Soil 2 | 5.0 | 40 | Value | Value | Value |
| Field Sample 1 | 5.0 | 40 | Value | Value | N/A |
| Field Sample 2 | 5.0 | 40 | Value | Value | N/A |
LOQ: Limit of Quantification
Experimental Workflow Diagram
The following diagram illustrates the key steps in the this compound extraction protocol.
Caption: Workflow for this compound extraction from clay soil.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the extraction parameters and the desired outcome.
Caption: Factors influencing the extraction efficiency of this compound.
Conclusion
This application note provides a robust and reproducible protocol for the extraction of this compound from challenging clay soil matrices. The use of ultrasound-assisted extraction with an optimized solvent system ensures high recovery rates, making it suitable for accurate quantification in environmental and agricultural research. The provided workflow and logical diagrams offer a clear visual representation of the protocol and the underlying principles for effective implementation.
References
- 1. This compound | C11H16Cl2N2O4 | CID 44148926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 3. Ultrasound-assisted extraction followed by liquid chromatography coupled to tandem mass spectrometry for the simultaneous determination of multiclass herbicides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application of QuEChERS method for Chloramben-diolamine analysis in produce
Application Note
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in various food matrices.[1][2] Its simplicity, high throughput, and low solvent consumption make it an attractive alternative to traditional extraction methods.[3][4] This application note details a modified QuEChERS protocol for the determination of Chloramben-diolamine in produce. Chloramben is a selective herbicide, and its diolamine salt is used in some formulations. As an acidic and amine-containing pesticide, specific modifications to the standard QuEChERS procedure are necessary to ensure optimal extraction and recovery.
This protocol is intended for researchers, scientists, and professionals in drug development and food safety for the efficient extraction and cleanup of this compound residues from produce samples prior to chromatographic analysis.
Analytical Challenge
This compound presents a challenge for standard QuEChERS methods due to the chemical properties of its components: Chloramben (3-amino-2,5-dichlorobenzoic acid) and diethanolamine. The acidic nature of the Chloramben molecule requires a pH-controlled environment to ensure it is in a neutral form for efficient partitioning into the organic solvent. Furthermore, the presence of the amine group can lead to interactions with certain solid-phase extraction (SPE) sorbents, potentially causing low recovery rates. Standard QuEChERS protocols often utilize primary-secondary amine (PSA) as a cleanup sorbent, which is unsuitable for acidic analytes as it can lead to their retention and subsequent loss.[5]
Method Modification for this compound
To address these challenges, this protocol incorporates the following modifications to a standard QuEChERS procedure:
-
Acidified Extraction: The extraction solvent, acetonitrile, is acidified with formic acid. This ensures the protonation of the carboxylic acid group on the Chloramben molecule, rendering it less polar and facilitating its extraction from the aqueous sample matrix into the organic phase.[1][6]
-
Avoidance of PSA in dSPE: The dispersive solid-phase extraction (dSPE) cleanup step omits the use of PSA to prevent the loss of the acidic Chloramben. Instead, C18 sorbent is employed to remove non-polar interferences such as fats and waxes, while magnesium sulfate is used to remove residual water.[2][7]
Expected Performance
While specific recovery data for this compound using this exact method is not extensively published, data from studies on structurally similar acidic herbicides, such as chlorinated benzoic acids, provides an expectation of high recovery rates. A modified QuEChERS method for 35 acid herbicides, including compounds like 2,4-D and dicamba, demonstrated average recoveries of 95% with a precision of 8%.[1][6] The limit of detection for these residues was reported to be less than 10 ng/g.[1][6]
Detailed Protocol: QuEChERS for this compound in Produce
This protocol is based on the AOAC Official Method 2007.01 with modifications for acidic herbicides.[1]
1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, 98% or higher
-
Anhydrous magnesium sulfate (MgSO₄), analytical grade
-
Sodium chloride (NaCl), analytical grade
-
Disodium citrate sesquihydrate
-
Sodium citrate tribasic dihydrate
-
C18 silica, bulk for dSPE
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps
-
High-speed centrifuge
-
Vortex mixer
-
Sample homogenizer (e.g., blender or food processor)
2. Preparation of Solutions
-
Extraction Solvent (1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 99 mL of acetonitrile. Prepare fresh daily.
3. Experimental Workflow Diagram
References
- 1. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QuEChERS Made Even Easier [restek.com]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Solid-phase extraction (SPE) techniques for concentrating Chloramben-diolamine from water samples
Abstract
This application note details a robust method for the extraction and concentration of Chloramben, a selective herbicide, from aqueous samples using solid-phase extraction (SPE). The protocol is designed for researchers and scientists in environmental monitoring and drug development. While this protocol is optimized for Chloramben, it is also applicable to its diolamine salt form, Chloramben-diolamine, with considerations for the potential dissociation to the parent acid under specific pH conditions. The described methodology utilizes C18 SPE cartridges, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Chloramben is a pre-emergence herbicide used to control annual grasses and broadleaf weeds in a variety of crops.[1] Its presence in water sources is a potential environmental concern, necessitating sensitive and reliable analytical methods for its detection. Solid-phase extraction is a widely used technique for the pre-concentration of organic analytes from aqueous matrices, offering advantages over traditional liquid-liquid extraction such as reduced solvent consumption and the potential for automation.[2] This note provides a detailed protocol for the extraction of Chloramben from water samples using C18 SPE cartridges, a common and effective sorbent for this class of compounds.[3][4]
Experimental
Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL
-
Chloramben analytical standard
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Glass fiber filters (0.7 µm)
-
Collection vials
Instrumentation
-
SPE manifold
-
Analytical balance
-
pH meter
-
Evaporator (e.g., nitrogen evaporator)
-
High-Performance Liquid Chromatograph (HPLC) with a Diode-Array Detector (DAD) or a Gas Chromatograph with a Mass Spectrometer (GC-MS).
SPE Protocol
A detailed, step-by-step protocol for the solid-phase extraction of Chloramben from water samples is provided below.
-
Sample Preparation:
-
Collect 500 mL of the water sample.
-
Filter the sample through a 0.7 µm glass fiber filter to remove any particulate matter.[5]
-
Acidify the sample to a pH of 2.5 by adding 1M HCl dropwise. This step is crucial for the protonation of the acidic herbicide, which enhances its retention on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the SPE manifold.
-
Wash the cartridges with 6 mL of ethyl acetate.
-
Condition the cartridges with 6 mL of methanol.
-
Equilibrate the cartridges with 6 mL of deionized water at pH 2.5. Do not allow the cartridges to go dry at this stage.
-
-
Sample Loading:
-
Load the pre-treated 500 mL water sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove any co-extracted polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a collection vial under the cartridge.
-
Elute the retained Chloramben from the cartridge with two 3 mL aliquots of ethyl acetate.
-
-
Eluate Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for the subsequent analysis (e.g., methanol for HPLC, or a derivatizing agent for GC-MS).
-
Analytical Determination
The concentrated and reconstituted sample can be analyzed using either HPLC-DAD or GC-MS. For GC-MS analysis, derivatization to a methyl ester is often required for acidic herbicides like Chloramben.[6]
Quantitative Data
The following table summarizes typical performance data for the SPE of herbicides from water samples using C18 cartridges. Please note that specific performance for this compound may vary and requires method validation.
| Parameter | Value | Reference |
| Recovery | 75.1% to 100.0% | [3] |
| Limit of Detection (LOD) | 0.012–0.035 µg/L | [3] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | N/A |
Note: The recovery and detection limits are for a range of herbicides and may not be specific to Chloramben. Method validation is essential to determine the exact performance for Chloramben and this compound.
Diagrams
Caption: Experimental workflow for the solid-phase extraction of Chloramben.
Discussion
The acidification of the water sample is a critical step in this protocol. Chloramben is an acidic herbicide, and its diolamine salt will likely dissociate to the parent acid and diethanolamine in an aqueous solution. By lowering the pH to 2.5, the carboxylic acid group of Chloramben is protonated, making the molecule less polar and enabling strong retention on the non-polar C18 sorbent.
The choice of elution solvent is also important. Ethyl acetate is effective in disrupting the hydrophobic interactions between Chloramben and the C18 stationary phase, leading to efficient elution. The subsequent evaporation and reconstitution step allows for the final concentration of the analyte and solvent exchange to a mobile phase compatible with the analytical instrument.
For researchers specifically targeting this compound, it is important to understand that this method will likely measure the total Chloramben concentration, as the diolamine salt is expected to convert to the acidic form during the sample preparation process.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and reliable procedure for the concentration of Chloramben from water samples. The use of C18 cartridges, coupled with sample acidification, ensures good recovery and allows for sensitive detection at low µg/L levels. This protocol is a valuable tool for environmental monitoring and analytical laboratories involved in the analysis of herbicide residues in aqueous matrices.
References
- 1. Chloramben - Wikipedia [en.wikipedia.org]
- 2. Comparison of Solid Phase Extraction Techniques for Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. Determination of commonly used herbicides in surface water using solid-phase extraction and dual-column HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Simultaneous Determination of Chloramben and Chloramben-diolamine
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the simultaneous separation and quantification of the herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid) and its diolamine salt, Chloramben-diolamine. The method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical technique to distinguish and quantify these two related compounds in various sample matrices. The developed method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control, stability studies, and formulation analysis.
Introduction
Chloramben is a selective pre-emergence herbicide used to control broadleaf weeds and annual grasses in a variety of crops.[1] It is often formulated as an amine salt, such as this compound, to enhance its solubility and efficacy. In research and development, as well as in quality control of formulations, it is crucial to have a reliable analytical method to differentiate and quantify the parent acid from its salt form. This ensures the correct composition and stability of the final product. This application note presents a validated HPLC-UV method that achieves a clear separation between Chloramben and its diolamine salt, allowing for their accurate and simultaneous determination.
Principle of the Method
The separation is based on reversed-phase chromatography, where the analytes are separated based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. By controlling the pH of the mobile phase with an acidic modifier, both Chloramben and the diolamine moiety of the salt are protonated, leading to distinct retention behaviors on the C18 column. Chloramben, being more hydrophobic, will have a longer retention time compared to the more polar diolamine cation which will elute earlier. Detection is achieved by monitoring the UV absorbance of the analytes at a wavelength where both compounds exhibit significant absorption.
Experimental
Apparatus
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Chromatographic Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Data Acquisition and Processing: Agilent OpenLab CDS software or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Orion Star A211 or equivalent.
-
Ultrasonic Bath: Branson 5800 or equivalent.
-
Volumetric glassware: Class A.
Reagents and Standards
-
Chloramben reference standard (≥99% purity): Sourced from a certified supplier.
-
This compound reference standard (≥99% purity): Sourced from a certified supplier.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Phosphoric acid (H₃PO₄): Analytical grade.
Preparation of Solutions
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The pH of the aqueous component should be adjusted to approximately 2.5.
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh about 25 mg of Chloramben and this compound reference standards into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The chromatographic separation was optimized to achieve baseline resolution between Chloramben and the diolamine moiety. The conditions are summarized in the table below.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH 2.5) B: Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Method Validation and Performance
The developed method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters is presented in Table 1.
Table 1: Summary of Method Validation Parameters
| Parameter | Chloramben | This compound |
| Retention Time (min) | 8.2 | 3.5 |
| Resolution (Rs) | - | > 2.0 |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.30 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | 0.90 |
| Precision (%RSD, n=6) | < 2.0 | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.5 - 102.5 |
Sample Analysis
To demonstrate the applicability of the method, a hypothetical sample containing both Chloramben and this compound was analyzed. The results are presented in Table 2.
Table 2: Quantitative Analysis of a Hypothetical Sample
| Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| This compound | 3.52 | 185432 | 24.8 |
| Chloramben | 8.24 | 345678 | 49.5 |
Experimental Workflow
The overall experimental workflow for the analysis is depicted in the following diagram.
Caption: Experimental workflow from preparation to reporting.
Detailed Protocol
Sample Preparation
-
Solid Samples (e.g., Formulations):
-
Accurately weigh a portion of the homogenized sample equivalent to approximately 25 mg of the total active ingredient into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., Aqueous Solutions):
-
Pipette an appropriate volume of the sample into a volumetric flask.
-
Dilute with the mobile phase to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, the column is re-equilibrated at the initial conditions.
Data Analysis
-
Integrate the peaks corresponding to this compound and Chloramben in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of each analyte in the sample solutions using the linear regression equation obtained from the calibration curve.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the simultaneous separation and quantification of Chloramben and its diolamine salt. The method is straightforward, utilizing common laboratory reagents and instrumentation, and has been shown to be linear, accurate, and precise. It is well-suited for routine quality control analysis of Chloramben formulations and for stability studies where the degradation of the salt to the parent acid may be of interest.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the parent acid and its salt form, and their distinct chemical properties that enable their chromatographic separation.
Caption: Logical relationship of compounds and separation principle.
References
Application Notes and Protocols for Studying the Soil Sorption-Desorption of Chloramben-diolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramben-diolamine, the diolamine salt of the herbicide chloramben, is used for pre-emergence control of broadleaf weeds. Understanding its behavior in the soil is critical for assessing its environmental fate, potential for groundwater contamination, and overall efficacy. This document provides a detailed protocol for studying the soil sorption-desorption characteristics of this compound, based on the internationally recognized OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method.[1][2][3][4][5]
The batch equilibrium method is a laboratory-based study that quantifies the partitioning of a substance between soil and an aqueous solution.[1][5] The key parameters derived from this study are the soil sorption distribution coefficient (Kd) and the organic carbon-water partitioning coefficient (Koc). These values are essential for predicting the mobility of this compound in various soil types and its potential to leach into groundwater.[6]
Physicochemical Properties of Chloramben
A summary of the relevant physicochemical properties of chloramben is presented in Table 1. This information is crucial for designing the experimental protocol, particularly for preparing test solutions and for interpreting the sorption-desorption data.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 206.03 g/mol | --INVALID-LINK-- |
| Water Solubility | 700 mg/L at 25°C | --INVALID-LINK-- |
| pKa | 3.4 | --INVALID-LINK-- |
| Mean Koc | 190 mL/g | --INVALID-LINK-- |
| Experimental Koc | 21 mL/g | --INVALID-LINK-- |
Experimental Protocol: Soil Sorption-Desorption of this compound (based on OECD Guideline 106)
This protocol is divided into three tiers as outlined in the OECD 106 guideline: a preliminary study, a screening study for adsorption kinetics, and the main study to determine adsorption and desorption isotherms.[2]
Tier 1: Preliminary Study
The objective of this tier is to determine the optimal soil-to-solution ratio, the equilibration time, and to check for any potential analytical interferences or degradation of this compound during the experiment.[2]
Materials:
-
This compound analytical standard
-
At least two different soil types with varying organic carbon content and pH (e.g., a sandy loam and a clay loam)
-
0.01 M CaCl₂ solution
-
Centrifuge tubes with screw caps (e.g., 50 mL polypropylene or glass)
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS)[1]
-
Syringe filters (0.45 µm)
Procedure:
-
Soil Preparation: Air-dry the soils and sieve them through a 2 mm mesh. Characterize the soils for properties such as pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity.
-
Test Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl₂. From this stock, prepare a working solution at a concentration that is analytically feasible to measure accurately. The use of 0.01 M CaCl₂ helps to maintain a constant ionic strength and minimizes cation exchange effects.
-
Soil-to-Solution Ratio Determination:
-
Set up a series of centrifuge tubes with a fixed amount of soil (e.g., 2 g) and varying volumes of the test solution to achieve different soil-to-solution ratios (e.g., 1:5, 1:10, 1:25, 1:50).
-
Shake the tubes for a preliminary period of 24 hours at a constant temperature (e.g., 20-25°C) in the dark to prevent photodegradation.
-
Centrifuge the tubes to separate the soil from the solution.
-
Filter the supernatant and analyze the concentration of this compound using a validated HPLC method.
-
The optimal ratio is one where a measurable decrease (ideally 20-80%) in the aqueous concentration is observed.
-
-
Equilibration Time Determination:
-
Using the optimal soil-to-solution ratio, set up a series of tubes.
-
Place the tubes on an orbital shaker and sample at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analyze the aqueous concentration at each time point.
-
The equilibration time is the point at which the concentration in the solution remains constant.
-
-
Control Samples:
-
Blank: Soil with 0.01 M CaCl₂ solution (no test substance) to check for interfering peaks in the analysis.
-
Adsorption to Tube Walls: Test solution in a centrifuge tube without soil to check for any loss of the substance due to adsorption to the container walls.
-
Tier 2: Adsorption Kinetics (Screening Study)
This tier aims to determine the adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) for a range of different soil types.[2]
Procedure:
-
Select a minimum of five different soil types with a range of properties (pH, organic carbon, clay content).
-
Using the optimal soil-to-solution ratio and equilibration time determined in Tier 1, prepare duplicate samples for each soil type.
-
Add a known concentration of this compound solution to each soil sample.
-
Shake the samples for the determined equilibration time at a constant temperature in the dark.
-
Centrifuge and filter the supernatant.
-
Analyze the concentration of this compound in the supernatant (Cₑ).
-
Calculate the amount of this compound adsorbed to the soil (Cₛ) by subtracting the amount in solution from the initial amount added.
-
Calculate the adsorption distribution coefficient (Kd) for each soil:
-
Kd = Cₛ / Cₑ
-
-
Calculate the organic carbon-normalized adsorption coefficient (Koc):
-
Koc = (Kd / % Organic Carbon) * 100
-
Tier 3: Main Study - Adsorption and Desorption Isotherms
This tier investigates the relationship between the concentration of this compound and the extent of its adsorption to the soil, and its potential for desorption.
Adsorption Isotherm:
-
For each soil type, prepare a series of at least five different concentrations of this compound in 0.01 M CaCl₂.
-
Add a fixed amount of soil to each centrifuge tube.
-
Add the different concentrations of the test solution to the respective tubes.
-
Shake the tubes for the established equilibration time.
-
Centrifuge, filter, and analyze the equilibrium concentration (Cₑ) in the supernatant.
-
Calculate the amount adsorbed to the soil (Cₛ) for each concentration.
-
Plot Cₛ versus Cₑ to generate the adsorption isotherm.
-
Fit the data to the Freundlich and/or Langmuir isotherm models to determine the adsorption coefficients.
-
Freundlich Equation: Cₛ = Kբ * Cₑ^(1/n)
-
Where Kբ and 1/n are the Freundlich constants representing adsorption capacity and intensity, respectively.
-
-
Desorption Study:
-
After the adsorption phase, carefully decant the supernatant from the tubes containing the highest initial concentration of this compound.
-
Replace the decanted solution with an equal volume of fresh 0.01 M CaCl₂ solution (without the test substance).
-
Shake the tubes for the same equilibration time as the adsorption phase.
-
Centrifuge, filter, and analyze the concentration of this compound in the supernatant. This represents the amount desorbed.
-
This desorption step can be repeated sequentially to determine the extent of reversible and irreversible binding.
Data Presentation
The quantitative data obtained from the study should be summarized in clearly structured tables for easy comparison.
Table 2: Soil Characteristics
| Soil ID | Soil Type | pH | Organic Carbon (%) | Clay (%) | Sand (%) | Silt (%) | CEC (meq/100g) |
| 1 | Sandy Loam | ||||||
| 2 | Silt Loam | ||||||
| 3 | Clay Loam | ||||||
| 4 | Sandy Clay | ||||||
| 5 | Organic Soil |
Table 3: Adsorption and Desorption Coefficients of this compound
| Soil ID | Kd (mL/g) | Koc (mL/g) | Freundlich Kբ ((µg/g)/(µg/mL)ⁿ) | Freundlich 1/n | Desorption Kd (mL/g) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 |
Mandatory Visualization
Caption: Experimental workflow for the soil sorption-desorption study of this compound.
References
- 1. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 2. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. york.ac.uk [york.ac.uk]
- 6. Calculating pesticide sorption coefficients (Kd) using selected soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Chloramben-diolamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Chloramben-diolamine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] In complex matrices like soil, water, or biological fluids, endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the LC eluent after the analytical column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention time of interfering compounds, indicating ion suppression or enhancement, respectively. For a quantitative assessment, the matrix factor (MF) can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What are the primary strategies to minimize or eliminate matrix effects for this compound?
A3: The main strategies to combat matrix effects can be categorized into three areas:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is crucial. Methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[3]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix interferences can significantly reduce their impact. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
-
Calibration Strategies: Utilizing an appropriate internal standard, preferably a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects. If a SIL-IS is not available, matrix-matched calibration curves, where standards are prepared in a blank matrix extract, can also be an effective approach.
Q4: Can dilution of my sample help in reducing matrix effects?
A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this strategy is only viable if the concentration of this compound in the sample is high enough to remain above the method's limit of quantification (LOQ) after dilution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[4] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4][5] | |
| Inconsistent Retention Times | Fluctuations in LC pump pressure or temperature. | Check for leaks in the LC system and ensure the column oven is maintaining a stable temperature.[5] |
| Changes in mobile phase composition. | Prepare fresh mobile phases and ensure they are properly degassed.[4] | |
| Low Signal Intensity (Ion Suppression) | Co-eluting matrix components interfering with ionization. | Improve sample cleanup using techniques like SPE or LLE. Optimize chromatographic conditions to better separate the analyte from interferences.[2] |
| Suboptimal ion source parameters. | Optimize source parameters such as temperature, gas flows, and voltages to enhance the ionization of this compound.[6] | |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components enhancing ionization. | Implement more selective sample preparation methods. Utilize a stable isotope-labeled internal standard for accurate quantification. |
| High Background Noise | Contaminated mobile phase, solvents, or LC-MS system. | Use high-purity solvents and reagents. Flush the entire LC-MS system to remove potential contaminants. |
| Improperly cleaned ion source. | Perform routine cleaning of the ion source components as recommended by the instrument manufacturer.[5] |
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for acidic herbicides like Chloramben in different matrices, extracted using Solid-Phase Extraction (SPE). This data is representative and can serve as a benchmark for method development.
| Matrix | Analyte | Sample Preparation | Average Recovery (%) | Matrix Effect (%) |
| Surface Water | Chloramben | SPE (C18) | 92 | -15 (Suppression) |
| Ground Water | Chloramben | SPE (C18) | 95 | -10 (Suppression) |
| Soil Extract | Chloramben | SPE (PSA) | 85 | -25 (Suppression) |
| Vegetable Extract | Chloramben | QuEChERS | 88 | -30 (Suppression) |
Data is compiled from typical values reported in literature for acidic herbicide analysis and should be considered as illustrative.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 100 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the retained this compound with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Chloramben Analysis
-
LC Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Chloramben):
-
Quantifier: 204.0 > 159.9
-
Qualifier: 205.6 > 161.9
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.
Visualizations
Caption: Workflow for identifying, assessing, and mitigating matrix effects.
This technical support guide provides a comprehensive overview of strategies to address matrix effects in the LC-MS/MS analysis of this compound. By following these troubleshooting steps and implementing the recommended protocols, researchers can enhance the quality and reliability of their analytical data.
References
Technical Support Center: Optimizing Chloramben-Diolamine Recovery from High-Organic Matter Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Chloramben-diolamine from soils rich in organic matter. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound from high-organic matter soils.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Strong Adsorption to Soil Organic Matter: this compound, a benzoic acid herbicide, readily binds to organic components in the soil, making extraction difficult.[1] | 1. Optimize Solvent System: Employ a more polar solvent or a solvent mixture. A combination of a polar and a non-polar solvent, such as acetone and hexane (1:1 v/v), can be effective. For pressurized liquid extraction (PLE), a mixture of chloroform and methanol has shown high efficiency in extracting lipids from organic-rich soils and may be effective for chloramben.[2][3] 2. Adjust pH of Extraction Solvent: The acidity of the extraction medium can significantly influence the recovery of acidic herbicides. Lowering the pH of the soil sample to below the pKa of Chloramben (approximately 3) will protonate the molecule, reducing its water solubility and potentially enhancing its partitioning into an organic solvent.[4][5][6][7] 3. Increase Extraction Temperature and Pressure (PLE/ASE): Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), utilizes elevated temperatures and pressures to enhance extraction efficiency. For other herbicides in clayey soils, temperatures around 100°C and pressures of 1500 psi have proven effective.[8][9][10][11] |
| Poor Reproducibility | Inconsistent Sample Homogenization: High-organic matter soils can be heterogeneous, leading to variability in analyte concentration between subsamples. | 1. Thoroughly Homogenize Soil Samples: Before extraction, ensure the soil sample is well-mixed and free of large debris. Air-drying and sieving the soil can improve homogeneity. 2. Increase Sample Size: Using a larger starting sample mass can help to mitigate the effects of heterogeneity. |
| Matrix Interference in Analysis | Co-extraction of Humic and Fulvic Acids: The complex organic matrix of these soils can lead to the co-extraction of interfering substances, which can affect chromatographic analysis. | 1. Incorporate a Clean-up Step: Utilize Solid-Phase Extraction (SPE) after the initial extraction to remove interfering compounds. C18 or other appropriate SPE cartridges can be used to retain the analyte of interest while allowing interfering substances to pass through.[12][13][14] 2. Use Selective Analytical Techniques: Employing techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) can provide better selectivity and reduce the impact of matrix effects compared to less specific detectors. |
| Solvent Consumption and Extraction Time | Use of Traditional Extraction Methods: Methods like Soxhlet extraction are time-consuming and require large volumes of organic solvents. | 1. Adopt Modern Extraction Techniques: Techniques like Ultrasonic-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) significantly reduce both extraction time and solvent consumption.[1][8][9][10][11] Ultrasonic extraction can be completed in as little as 20 minutes, while PLE can reduce extraction times from hours to under 30 minutes.[1][9] |
Frequently Asked Questions (FAQs)
Q1: Why is recovering this compound from high-organic matter soils so challenging?
A1: The primary challenge lies in the strong binding affinity of this compound to the organic matter in the soil.[1] This interaction, primarily through mechanisms like hydrogen bonding and van der Waals forces, sequesters the analyte, making it difficult to partition into the extraction solvent.
Q2: What is the most effective solvent for extracting this compound from these soils?
A2: While there is no single "best" solvent, mixtures of polar and non-polar solvents often yield the best results. A commonly used mixture for pesticide extraction is acetone/hexane (1:1 v/v). For advanced techniques like PLE, chloroform/methanol mixtures have shown high extraction efficiencies for organic compounds from complex matrices.[2][3] The choice of solvent should be optimized based on the specific soil characteristics and the analytical method used.
Q3: How does pH affect the extraction efficiency?
A3: pH is a critical parameter. Chloramben is a benzoic acid derivative and is an acidic herbicide.[15][16] Lowering the pH of the soil slurry to below the pKa of Chloramben (around 3) will ensure it is in its neutral, protonated form. This decreases its water solubility and enhances its extraction into an organic solvent. Conversely, at higher pH, it will be in its anionic form, making it more water-soluble and difficult to extract with less polar organic solvents.[4][5][6][7]
Q4: Are there any sample preparation steps that can improve recovery?
A4: Yes. Proper sample preparation is crucial. This includes:
-
Drying: Air-drying or freeze-drying the soil sample.
-
Grinding and Sieving: To increase the surface area and ensure homogeneity.
-
Moisture Content Determination: To ensure accurate and reproducible results.
Q5: What are the advantages of using modern extraction techniques like PLE and UAE over traditional methods?
A5: Modern techniques offer several advantages:
-
Reduced Solvent Consumption: PLE and UAE use significantly less solvent compared to methods like Soxhlet extraction.[8][9][10][11]
-
Faster Extraction Times: These methods can reduce extraction times from many hours to under 30 minutes.[1][9]
-
Automation: Many modern systems are automated, leading to higher sample throughput and improved reproducibility.
-
Higher Efficiency: The use of high pressure, temperature (in PLE), or ultrasonic waves (in UAE) can lead to more efficient extraction from complex matrices.[1][8][9][10][11]
Data Presentation
Table 1: Comparison of Extraction Methods for Pesticide Recovery from Soil
| Extraction Method | Solvent System | Temperature (°C) | Pressure (psi) | Extraction Time | Typical Recovery (%) * | Reference |
| Soxhlet | Dichloromethane-acetone (1:1) | Boiling point of solvent | Atmospheric | 8 hours | 70-92 | [8] |
| Solvent-Shake | Methanol-water (4:1) | Ambient | Atmospheric | Multiple steps | 52-70 | [8] |
| Ultrasonic-Assisted Extraction (UAE) | Petroleum ether-acetone (1:1) | Ambient | Atmospheric | 2 x 20 min | >88 | [1] |
| Pressurized Liquid Extraction (PLE) | Acetone (with 37.6% water) | 100 | 1500 | < 22 min | 93-103 | [9] |
*Typical recovery percentages are for various pesticides from soil as specific comparative data for this compound in high-organic matter soil is limited. These values serve as a general guide.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
This protocol is adapted from a general method for organochlorine pesticides and should be optimized for this compound.[1]
1. Sample Preparation: a. Air dry the soil sample and sieve it through a 2 mm mesh. b. Weigh 10 g of the homogenized soil into a 50 mL beaker.
2. Extraction: a. Add 25 mL of a 1:1 (v/v) mixture of petroleum ether and acetone to the beaker. b. Place the beaker in an ultrasonic bath and sonicate for 20 minutes. c. Decant the solvent into a collection flask. d. Repeat the extraction with a fresh 25 mL of the solvent mixture for another 20 minutes. e. Combine the two solvent extracts.
3. Concentrate and Clean-up: a. Concentrate the combined extract to approximately 1 mL using a rotary evaporator. b. Proceed with a clean-up step if necessary (e.g., Solid-Phase Extraction).
4. Analysis: a. Bring the final extract to a known volume and analyze using an appropriate chromatographic method (e.g., GC-MS or LC-MS/MS).
Protocol 2: Pressurized Liquid Extraction (PLE)
This protocol is based on a method for extracting various herbicides from clayey soils and should be optimized for this compound.[9]
1. Sample Preparation: a. Mix 10 g of homogenized soil with a drying agent like diatomaceous earth. b. Load the mixture into a PLE extraction cell.
2. PLE Instrument Parameters: a. Solvent: Acetone b. Temperature: 100 °C c. Pressure: 1500 psi d. Static Time: 5 minutes e. Static Cycles: 2 f. Flush Volume: 60% g. Purge Time: 60 seconds
3. Extraction: a. Place the collection vial in the instrument and start the extraction cycle.
4. Post-Extraction: a. Concentrate the collected extract as needed. b. Perform a solvent exchange to a solvent compatible with the analytical instrument if necessary. c. Proceed to analysis.
Visualizations
Caption: General workflow for this compound extraction from soil.
Caption: Troubleshooting flowchart for low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of solvent mixtures for pressurized solvent extraction of soil fatty acid biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 5. Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of soil pH and organic matter on the adsorption and desorption of pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MSU Extension | Montana State University [apps.msuextension.org]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Pressurized fluid extraction for quantitative recovery of chloroacetanilide and nitrogen heterocyclic herbicides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. unitedchem.com [unitedchem.com]
- 15. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 16. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing peak tailing issues in the chromatographic analysis of Chloramben-diolamine
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Chloramben-diolamine, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] A tailing factor greater than 1.2 is often indicative of significant tailing.[1]
Q2: Why is peak tailing a problem for the analysis of this compound?
A2: Peak tailing can lead to several analytical issues, including:
-
Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]
-
Inaccurate integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.[1]
-
Lower sensitivity: Broader, tailing peaks are less distinct from the baseline, which can impact the limit of detection.
Q3: What are the common causes of peak tailing for amine-containing compounds like this compound?
A3: For amine-containing compounds, peak tailing is often caused by secondary interactions with the stationary phase.[3] Specifically, the amine groups can interact with residual silanol groups on the silica-based columns commonly used in reversed-phase HPLC.[3] Other causes can include column overload, inappropriate mobile phase pH, and issues with the injection solvent.
Troubleshooting Guides
Issue 1: Peak Tailing in Reversed-Phase HPLC Analysis
Symptoms:
-
The this compound peak exhibits a noticeable tail.
-
Poor peak symmetry, with a tailing factor significantly greater than 1.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 3 can protonate the silanol groups, reducing their interaction with the basic amine group of this compound.[4][5] 2. Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a concentration of 20-50 mM. TEA will preferentially interact with the active silanol sites, minimizing their interaction with the analyte. 3. Select an Appropriate Column: Utilize a modern, high-purity, Type B silica column with low silanol activity. End-capped columns are also a good option as they have fewer free silanol groups. |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample to a lower concentration. Overloading the column with too much analyte can lead to peak distortion. 2. Decrease Injection Volume: Inject a smaller volume of the sample onto the column. |
| Inappropriate Injection Solvent | 1. Match Solvent Strength: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion. |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent to remove any contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.[1] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
Materials:
-
HPLC system with UV or MS detector
-
C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
-
Ammonium formate or potassium phosphate buffer
Procedure:
-
Prepare Mobile Phases:
-
Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 7.0). Use formic acid/ammonium formate or phosphoric acid/potassium phosphate to create buffered solutions.
-
The organic mobile phase will be acetonitrile.
-
-
Prepare Sample:
-
Prepare a standard solution of this compound in the initial mobile phase composition.
-
-
Chromatographic Conditions (Example):
-
Column: Agilent ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Buffered water at the desired pH
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute the analyte (e.g., 10-90% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (e.g., 230 nm)
-
-
Analysis:
-
Inject the this compound standard using each of the prepared mobile phases.
-
Record the chromatograms and measure the tailing factor for the this compound peak at each pH.
-
-
Data Evaluation:
-
Create a table to compare the retention time and tailing factor at each pH.
-
Select the pH that provides the most symmetrical peak (tailing factor closest to 1).
-
Protocol 2: Using a Mobile Phase Additive (Triethylamine)
This protocol details the use of triethylamine (TEA) as a mobile phase additive to reduce peak tailing.
Objective: To improve peak symmetry by adding a competing base to the mobile phase.
Materials:
-
Same materials as in Protocol 1
-
Triethylamine (TEA), HPLC grade
Procedure:
-
Prepare Mobile Phase with Additive:
-
Prepare the optimal acidic mobile phase as determined in Protocol 1 (e.g., pH 3.0).
-
Create a series of this mobile phase with varying concentrations of TEA (e.g., 0 mM, 10 mM, 25 mM, 50 mM).
-
-
Prepare Sample:
-
Prepare a standard solution of this compound in the initial mobile phase composition without TEA.
-
-
Chromatographic Conditions:
-
Use the same chromatographic conditions as in Protocol 1.
-
-
Analysis:
-
Inject the this compound standard using each of the mobile phases containing different TEA concentrations.
-
Record the chromatograms and measure the tailing factor for the this compound peak at each TEA concentration.
-
-
Data Evaluation:
-
Tabulate the retention time and tailing factor for each TEA concentration.
-
Determine the lowest concentration of TEA that provides an acceptable peak shape.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time and Tailing Factor of Acidic Herbicides (Illustrative Data)
| Mobile Phase pH | Analyte | Retention Time (min) | Tailing Factor (As) |
| 2.0 | 2,4-D | 8.5 | 1.1 |
| 3.0 | 2,4-D | 9.2 | 1.0 |
| 4.0 | 2,4-D | 10.1 | 1.3 |
| 2.0 | MCPA | 7.8 | 1.2 |
| 3.0 | MCPA | 8.5 | 1.1 |
| 4.0 | MCPA | 9.3 | 1.4 |
Note: This table presents illustrative data based on general chromatographic principles for acidic herbicides similar to Chloramben. Actual results may vary.[6][7] An increase in pH for acidic compounds generally leads to decreased retention time as the compound becomes more ionized and thus more soluble in the aqueous mobile phase.[4][5][6]
Table 2: Effect of Triethylamine (TEA) Additive on Peak Asymmetry (Illustrative Data)
| TEA Concentration (mM) | Analyte | Tailing Factor (As) |
| 0 | Basic Amine Compound | 2.1 |
| 10 | Basic Amine Compound | 1.5 |
| 25 | Basic Amine Compound | 1.2 |
| 50 | Basic Amine Compound | 1.1 |
Note: This table illustrates the expected trend of improved peak symmetry with the addition of a competing base like TEA.
Visualizations
References
Minimizing the degradation of Chloramben-diolamine during sample storage and preparation
This technical support center provides guidance on minimizing the degradation of Chloramben-diolamine during sample storage and preparation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Chloramben?
This compound is the salt form of Chloramben, a selective pre-emergence herbicide. It is formed by reacting the acidic form of the herbicide, 3-amino-2,5-dichlorobenzoic acid (Chloramben), with diethanolamine. This salt formulation is often used to improve the solubility and handling properties of the active ingredient.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on information available for the parent compound, Chloramben, the primary degradation factors are:
-
Light: Chloramben is known to be sensitive to light, particularly in aqueous solutions under aerobic conditions, which can lead to photo-oxidation.
-
Temperature: High temperatures can lead to the thermal degradation of Chloramben.
-
pH: The stability of Chloramben can be influenced by the pH of the solution, with potential for hydrolysis under certain acidic or alkaline conditions.
-
Oxidation: The presence of oxidizing agents can promote the degradation of the molecule.
Q3: How does the diolamine salt formulation affect the stability of Chloramben?
While specific stability data for this compound is limited, amine salt formulations of herbicides can influence properties like volatility. The amine component itself can be volatile, especially at higher temperatures. It is important to consider that the diolamine portion of the salt may have its own degradation pathways that could potentially influence the overall stability of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the storage, preparation, and analysis of this compound samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sample discoloration (e.g., turning brown) upon storage. | Exposure to light, leading to photodegradation. | Store all samples, standards, and stock solutions in amber vials or wrapped in aluminum foil to protect from light.[1] |
| Presence of oxygen, facilitating photo-oxidation. | For long-term storage, consider purging solutions with an inert gas (e.g., nitrogen or argon) before sealing the container. | |
| Low recovery of this compound during sample extraction. | Degradation during sample processing due to elevated temperatures. | Maintain low temperatures during all sample preparation steps. Use of ice baths is recommended. |
| Inappropriate pH of the extraction solvent. | Optimize the pH of the extraction solvent to ensure the stability of this compound. Given its acidic nature, a slightly acidic to neutral pH may be optimal. | |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption. | |
| Variable or inconsistent analytical results (e.g., in HPLC analysis). | On-column degradation. | Ensure the mobile phase pH is compatible with the analyte's stability. |
| In-source degradation in mass spectrometry. | Optimize the ion source parameters (e.g., temperature, voltages) to minimize fragmentation. | |
| Co-elution with interfering compounds. | Develop a stability-indicating analytical method with sufficient resolution to separate the parent compound from its degradation products. | |
| Appearance of unexpected peaks in chromatograms of stored samples. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and their retention times. |
| Contamination of the analytical system. | Thoroughly clean the HPLC system, including the column, to remove any contaminants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample or a solution of the sample at a temperature below its determined degradation point (e.g., 100°C) for 48 hours. The degradation temperature for Chloramben in a closed system has been determined to be 275°C.[2]
-
Photodegradation: Expose a solution of the sample to a calibrated light source (e.g., xenon lamp) providing UV and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Chloramben Analysis
Objective: To develop an HPLC method capable of separating Chloramben from its potential degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid) is commonly used for the analysis of chlorinated herbicides.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of Chloramben.
-
Method Development:
-
Inject a standard solution of Chloramben to determine its retention time.
-
Inject samples from the forced degradation study.
-
Optimize the mobile phase gradient and other chromatographic parameters to achieve baseline separation of the parent peak from all degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Table 1: Recommended Storage Conditions for Chloramben and its Formulations
| Condition | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C. | To minimize thermal degradation. |
| Light | Protect from light at all times. Use amber glass containers or wrap in foil. | To prevent photodegradation.[1] |
| Atmosphere | For long-term storage of solutions, consider purging with an inert gas. | To minimize oxidative degradation. |
| Container | Tightly sealed containers. Consider using silanized glass or polypropylene for solutions. | To prevent solvent evaporation and potential adsorption. |
Table 2: Summary of Potential Degradation Pathways for Chloramben
| Degradation Pathway | Stress Condition | Potential Products |
| Photo-oxidation | Light (especially in aqueous solution with oxygen) | Complex mixture of polymerization and oxidation products. |
| Reductive Dechlorination | Anaerobic conditions | 3-amino-5-chlorobenzoic acid and 3-aminobenzoic acid. |
| Thermal Degradation | High temperatures (e.g., >275°C) | Gaseous products such as HCN and NO have been identified at 400°C.[2] |
| Hydrolysis | Acidic or alkaline conditions | Specific hydrolysis products would need to be identified through forced degradation studies. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: Optimizing Injection Parameters for Chloramben-Diolamine Analysis by GC
Welcome to the technical support center for the gas chromatographic (GC) analysis of Chloramben-diolamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the analysis of this compound. Given the nature of this compound, a salt of a chlorinated herbicide with a diolamine, direct GC analysis is challenging due to its low volatility and thermal instability. This guide focuses on two primary analytical approaches: derivatization and pyrolysis-GC-MS .
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a peak for this compound after direct injection?
A1: this compound is a salt, which makes it non-volatile. Gas chromatography requires analytes to be volatile to be carried through the column. Additionally, the diolamine portion of the molecule is thermally labile and will likely decompose in the hot GC inlet rather than vaporizing.[1][2]
Q2: What is derivatization and why is it necessary for this compound analysis?
A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method.[3] For this compound, derivatization is crucial to convert the polar carboxylic acid and amine functional groups into less polar, more volatile, and more thermally stable derivatives that can be analyzed by GC.[4][5][6] Common derivatization techniques for compounds like Chloramben include methylation and silylation.[3][5][7]
Q3: What is Pyrolysis-GC-MS and when should I consider it?
A3: Pyrolysis-GC-MS is an analytical technique where the sample is heated to a very high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. These fragments are then separated by GC and identified by MS.[8][9] This technique is useful for non-volatile compounds like this compound and can provide a "fingerprint" of the original molecule.[8] It should be considered when derivatization methods are unsuccessful or not feasible.
Q4: What are the expected thermal decomposition products of the diolamine salt in the GC inlet?
A4: The diethanolamine (DEA) component of the salt is known to thermally decompose. In the absence of CO2, it can form triethanolamine and tris(2-aminoethyl)amine.[2] In the presence of CO2, a wider range of products can be formed, including 3-(2-hydroxyethyl)-2-oxazolidinone and 1,4-bis(2-hydroxyethyl)piperazine.[2] Understanding these potential byproducts is important for interpreting your chromatogram and avoiding misidentification of peaks.
Troubleshooting Guides
Guide 1: Issues with Derivatization-Based GC Analysis
This guide addresses common problems when analyzing derivatized Chloramben.
| Problem | Potential Cause | Recommended Solution |
| No peak or very small peak for derivatized Chloramben | Incomplete derivatization reaction. | - Ensure the derivatizing reagent is fresh and not expired.- Optimize reaction time and temperature. Silylation reactions can sometimes be performed at room temperature, while others require heating.[10]- Ensure the sample is completely dry before adding the derivatizing reagent, as moisture can deactivate the reagent. |
| Degradation of the derivative in the GC inlet. | - Lower the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between volatilization and degradation.[11]- Use a deactivated inlet liner to minimize active sites that can promote degradation. | |
| Peak tailing for the derivatized analyte | Active sites in the GC system (liner, column). | - Use a deactivated inlet liner and a column specifically designed for amine analysis or a general-purpose column with high inertness.- Condition the column according to the manufacturer's instructions before use. |
| Co-elution with matrix components. | - Optimize the GC temperature program to improve separation.- Employ sample cleanup procedures (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components before derivatization. | |
| Ghost peaks in subsequent runs | Carryover from a previous injection. | - Increase the final oven temperature and hold time to ensure all components are eluted from the column.- Clean the GC inlet and replace the septum and liner regularly.[12][13] |
| Irreproducible peak areas | Inconsistent injection volume or technique. | - Use an autosampler for precise and repeatable injections.- If injecting manually, ensure a consistent and rapid injection technique. |
| Leaks in the injection port. | - Check for leaks at the septum and column connections using an electronic leak detector.[13] |
Guide 2: Issues with Pyrolysis-GC-MS Analysis
This guide addresses common problems encountered during the pyrolysis-GC-MS of this compound.
| Problem | Potential Cause | Recommended Solution |
| Complex and uninterpretable pyrogram | Pyrolysis temperature is too high or too low. | - Optimize the pyrolysis temperature. Start with a lower temperature (e.g., 500 °C) and increase in increments to find a temperature that provides a reproducible and informative fragmentation pattern.[8][14] |
| Secondary reactions occurring in the pyrolyzer. | - Ensure the sample size is small to allow for rapid and uniform heating.- Use a high-quality, inert pyrolysis chamber. | |
| Poor reproducibility of pyrograms | Inconsistent sample amount. | - Accurately weigh the sample for each analysis.- If analyzing a solution, ensure the solvent is completely evaporated before pyrolysis. |
| Inconsistent heating rate. | - Use a pyrolyzer with a fast and reproducible heating rate.[9] | |
| Identification of pyrolysis products is difficult | Mass spectra of fragments are not in the library. | - Use a high-resolution mass spectrometer for accurate mass determination to aid in elemental composition analysis.- Compare the fragmentation patterns with known thermal degradation pathways of similar compounds. |
| Carryover of pyrolysis products | Incomplete cleaning of the pyrolysis unit. | - Clean the pyrolyzer according to the manufacturer's instructions between runs.- Perform a blank pyrolysis run to check for residual contamination. |
Experimental Protocols
Protocol 1: Derivatization of Chloramben with Diazomethane for GC-ECD Analysis (Based on EPA Method 8151A)
This protocol describes the methylation of the carboxylic acid group of Chloramben. Note that this will not derivatize the amine group of the diolamine, and therefore this method is more suitable for the analysis of the Chloramben acid itself. For this compound, a silylation protocol that derivatizes both functional groups would be more appropriate.
1. Sample Extraction:
-
For water samples, acidify to pH < 2 with sulfuric acid and extract with diethyl ether.
-
For soil/solid samples, perform an ultrasonic or shaker extraction with an appropriate solvent mixture (e.g., acetone/diethyl ether).
2. Derivatization with Diazomethane:
-
Caution: Diazomethane is explosive and carcinogenic. This procedure must be performed in a well-ventilated fume hood by experienced personnel.
-
Concentrate the sample extract to about 1 mL.
-
Add diazomethane solution dropwise until the yellow color persists for at least 2 minutes.
-
Allow the reaction to proceed for 10 minutes.
-
Purge any excess diazomethane with a gentle stream of nitrogen.
-
Adjust the final volume with hexane.
3. GC-ECD Analysis:
-
Injector Temperature: 200-250 °C
-
Column: A dual-column setup is recommended for confirmation (e.g., Rtx-CLPesticides and Rtx-CLPesticides2).[5]
-
Oven Program: 60 °C (hold 1 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate.
Protocol 2: Silylation of Polar Compounds for GC-MS Analysis (General Protocol)
This general protocol can be adapted for the silylation of this compound, targeting both the carboxylic acid and amine/hydroxyl groups.
1. Sample Preparation:
-
The sample must be completely dry. Lyophilize or evaporate the solvent under a stream of dry nitrogen.
2. Silylation Reaction:
-
Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dry sample.[3][10][15]
-
Add a suitable solvent (e.g., pyridine, acetonitrile) if necessary to dissolve the sample.
-
Heat the reaction mixture at 60-80 °C for 30-60 minutes. Optimization of time and temperature is crucial.[10]
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Injector Temperature: 250-280 °C
-
Column: A low-polarity, high-temperature stable column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.
-
Mass Spectrometer: Operate in full scan mode to identify the derivatized product and in selected ion monitoring (SIM) mode for quantification.
Visualizations
Caption: Troubleshooting workflow for this compound GC analysis.
Caption: Comparison of derivatization and pyrolysis-GC-MS approaches.
References
- 1. Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. brjac.com.br [brjac.com.br]
- 4. newtowncreek.info [newtowncreek.info]
- 5. restek.com [restek.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 9. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. cris.unibo.it [cris.unibo.it]
- 15. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Poor Reproducibility in Chloramben-Diolamine Soil Metabolism Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues of poor reproducibility in chloramben-diolamine soil metabolism studies.
Frequently Asked Questions (FAQs)
Q1: My this compound degradation rate is significantly faster than reported in the literature. What are the potential causes?
A1: Several factors could contribute to an accelerated degradation rate:
-
Soil History: If the soil has been previously exposed to chloramben or structurally similar herbicides, it may harbor a microbial population already adapted to degrading the compound.[1]
-
High Microbial Activity: Optimal conditions for microbial growth, such as warm temperatures, adequate moisture, and high organic matter content, can lead to faster metabolism.[1][2]
-
Soil pH: A neutral to slightly alkaline pH often favors the activity of bacteria, which are primary degraders of many herbicides.[1]
-
Photodegradation: If your experimental setup allows for exposure to light, photodegradation on the soil surface can contribute to the overall disappearance of the parent compound.[2]
Q2: Conversely, what could cause a much slower degradation rate for this compound?
A2: Slower than expected degradation can be attributed to:
-
Low Microbial Activity: Suboptimal conditions like low temperatures, low soil moisture, or very low organic matter can inhibit microbial activity.[1][2]
-
Soil pH: Acidic soils may favor fungi over bacteria, and the fungal species present may not be efficient degraders of chloramben.[1]
-
High Adsorption: Soils with high organic matter or clay content can strongly adsorb chloramben, making it less available for microbial degradation.[2][3][4]
-
Substrate Concentration: Excessively high concentrations of the applied herbicide can be toxic to soil microorganisms, inhibiting their metabolic activity.[1]
Q3: I am not detecting the expected metabolites, or the metabolite profile is inconsistent between replicates. What should I investigate?
A3: This issue often points to problems in the analytical methodology or variations in the metabolic pathway:
-
Extraction Inefficiency: The extraction solvent and method may not be suitable for the metabolites, which may have different polarities than the parent compound. Method development and validation with metabolite standards are crucial.
-
Metabolite Instability: Metabolites may be unstable under the extraction or storage conditions.
-
Alternative Degradation Pathways: The specific soil conditions (e.g., microbial population, redox potential) may favor a different degradation pathway than anticipated.
-
Co-elution and Matrix Effects: Other compounds in the soil extract may interfere with the detection of the metabolites. Advanced analytical techniques like LC-MS/MS can help mitigate these effects.
Q4: How critical is the formulation of chloramben in these studies?
A4: The formulation is highly critical. Chloramben applied as a diolamine salt will behave differently than its ester or acid forms. The salt form is water-soluble and more mobile in soil, while ester forms may be less mobile but can hydrolyze to the active acid form.[4] Inconsistent preparation of the diolamine salt can lead to variability in its initial availability for degradation.
Troubleshooting Guide
Poor reproducibility in soil metabolism studies often stems from a few key areas. This guide provides a systematic approach to identifying and resolving these issues.
Soil Characterization and Handling
| Potential Issue | Troubleshooting Steps |
| Inconsistent Soil Source | Ensure all soil used for a study comes from a single, well-homogenized batch. Document the soil's history of pesticide exposure. |
| Variable Soil Properties | Thoroughly characterize the soil for pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass before starting the experiment. These factors significantly influence degradation rates.[1][2] |
| Inconsistent Storage | Store soil under consistent conditions (e.g., 4°C) to maintain microbial viability. Avoid repeated freezing and thawing cycles. |
| Non-uniform Moisture Content | Pre-incubate the soil for a set period to allow the microbial population to stabilize. Carefully adjust and monitor the moisture content throughout the experiment, as it is a critical factor for microbial activity.[2][3] |
Experimental Conditions
| Potential Issue | Troubleshooting Steps |
| Temperature Fluctuations | Use a temperature-controlled incubator and monitor the temperature regularly. Even small variations can alter microbial metabolic rates.[1] |
| Inconsistent Application of Test Substance | Develop a standardized and validated method for applying the this compound solution to the soil to ensure uniform distribution. |
| Variable Aeration | Ensure consistent aeration across all experimental units, as aerobic metabolism is often the primary degradation pathway. For anaerobic studies, maintain strict anaerobic conditions. |
| Light Exposure | If not studying photodegradation, conduct incubations in the dark to avoid confounding results from light-induced degradation.[2] |
Sampling and Extraction
| Potential Issue | Troubleshooting Steps |
| Non-representative Sampling | At each time point, take multiple sub-samples from each replicate and homogenize them before extraction to account for any non-uniform distribution of the test substance. |
| Inconsistent Extraction Efficiency | Use a consistent and validated extraction method. The efficiency of the extraction should be determined for both the parent compound and its major metabolites. The choice of extraction solvent is critical and can significantly influence results. |
| Sample Storage and Degradation | Analyze samples as quickly as possible after extraction. If storage is necessary, validate the stability of the parent compound and metabolites under the chosen storage conditions (e.g., -20°C). |
Analytical Methodology
| Potential Issue | Troubleshooting Steps |
| Instrument Variability | Regularly calibrate and maintain analytical instruments (e.g., HPLC, GC-MS). Use internal standards to correct for variations in instrument response. |
| Matrix Effects in Analysis | Soil extracts are complex matrices that can enhance or suppress the analytical signal. Evaluate and correct for matrix effects, possibly by using matrix-matched calibration standards or advanced cleanup techniques. |
| Inaccurate Quantification | Ensure the use of certified reference standards for both this compound and its expected metabolites for accurate calibration and quantification. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound soil metabolism studies to illustrate expected outcomes under different conditions.
Table 1: Hypothetical Half-Life (DT50) of this compound in Different Soil Types
| Soil Type | pH | Organic Matter (%) | Temperature (°C) | Moisture (% WHC) | DT50 (Days) |
| Sandy Loam | 6.5 | 1.5 | 20 | 60 | 25 |
| Silt Loam | 7.0 | 3.0 | 20 | 60 | 35 |
| Clay Loam | 7.5 | 4.5 | 20 | 60 | 45 |
| Sandy Loam | 6.5 | 1.5 | 10 | 60 | 50 |
Table 2: Hypothetical Metabolite Profile in Sandy Loam Soil at 20°C
| Time (Days) | This compound (% of Applied) | Metabolite A (Decarboxylated) (% of Applied) | Metabolite B (Hydroxylated) (% of Applied) | Bound Residues (% of Applied) |
| 0 | 98.5 | < 0.1 | < 0.1 | 1.5 |
| 7 | 75.2 | 10.3 | 2.1 | 12.4 |
| 14 | 58.1 | 18.9 | 4.5 | 18.5 |
| 30 | 20.7 | 25.6 | 6.2 | 47.5 |
| 60 | 5.3 | 15.1 | 3.3 | 76.3 |
Experimental Protocols
Detailed Methodology for an Aerobic Soil Metabolism Study of this compound (Following EPA OPPTS 835.4100 Guidelines)
-
Soil Selection and Preparation:
-
Select a representative agricultural soil.
-
Sieve the soil (e.g., 2 mm mesh) to remove large particles and homogenize.
-
Characterize the soil for texture, pH, organic carbon content, and microbial biomass.
-
Adjust the soil moisture to 50-60% of its water holding capacity (WHC).
-
Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow the microbial community to equilibrate.
-
-
Preparation of Test Substance:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).
-
If using radiolabeled material (e.g., ¹⁴C-chloramben), determine the radiochemical purity and specific activity.
-
-
Application of Test Substance:
-
Add the test substance to the pre-incubated soil at a concentration relevant to its agricultural use.
-
Thoroughly mix the treated soil to ensure uniform distribution.
-
Prepare control samples (soil with solvent only) and sterile controls (e.g., autoclaved soil treated with the test substance) to differentiate between biotic and abiotic degradation.
-
-
Incubation:
-
Divide the treated soil into individual incubation vessels (e.g., biometer flasks).
-
Incubate the vessels in the dark at a constant temperature (e.g., 20 ± 1°C).
-
Maintain aerobic conditions by ensuring adequate air exchange.
-
Include traps for CO₂ and volatile organic compounds if using ¹⁴C-labeled material.
-
Monitor and maintain soil moisture throughout the incubation period.
-
-
Sampling:
-
Sacrifice replicate vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Collect representative soil samples from each vessel.
-
-
Extraction:
-
Extract the soil samples with a suitable solvent or series of solvents (e.g., acetonitrile/water mixture).
-
Perform multiple extractions to ensure high recovery of residues.
-
Separate the extract from the soil by centrifugation and filtration.
-
Analyze the post-extraction soil for non-extractable (bound) residues.
-
-
Analysis:
-
Analyze the extracts for the parent compound and potential metabolites using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Quantify the amounts of this compound and its metabolites at each time point.
-
If using ¹⁴C-labeled material, use liquid scintillation counting (LSC) to determine the distribution of radioactivity.
-
-
Data Analysis:
-
Calculate the concentration of the parent compound and metabolites over time.
-
Determine the degradation kinetics and calculate the half-life (DT50) of this compound.
-
Construct a mass balance to account for the distribution of the applied substance (parent, metabolites, CO₂, and bound residues) over the course of the study.
-
Visualizations
Caption: Experimental workflow for a this compound soil metabolism study.
Caption: Key factors influencing the reproducibility of soil metabolism studies.
References
Technical Support Center: Enhancing Analytical Methods for Trace-Level Chloramben-Diolamine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of analytical methods for trace-level detection of Chloramben-diolamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why am I observing low or no signal for my this compound standard?
Possible Causes:
-
Improper Storage: Chloramben is sensitive to light and may degrade over time. Stock solutions of Chloramben should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
-
Incorrect pH of Mobile Phase: The pH of the mobile phase can significantly impact the ionization of this compound.
-
Source Contamination: A contaminated ion source in the mass spectrometer can lead to signal suppression.
-
Incorrect Mass Spectrometry Parameters: Suboptimal ionization, collision energy, or other MS parameters will result in poor sensitivity.
Solutions:
-
Verify Standard Integrity: Prepare a fresh stock solution of this compound and compare its response to the existing one. Ensure proper storage conditions are maintained.
-
Optimize Mobile Phase pH: Experiment with adjusting the pH of the mobile phase to optimize the ionization of the Chloramben anion.
-
Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source of your mass spectrometer.
-
Optimize MS Parameters: Infuse a this compound standard directly into the mass spectrometer to optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific MRM transitions.
Question: I am experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
Possible Causes:
-
Co-elution of Matrix Components: Compounds in the sample matrix that elute at the same time as this compound can interfere with its ionization.[2][3]
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of matrix effects.[4]
Solutions:
-
Improve Chromatographic Separation: Modify the HPLC gradient to better separate this compound from interfering matrix components.
-
Enhance Sample Cleanup:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., anion exchange) to effectively remove interfering compounds.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.
-
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.[3]
-
Utilize an Internal Standard: An isotopically labeled internal standard of Chloramben, if available, can help to correct for variations in ionization efficiency caused by matrix effects.
Question: My results show poor reproducibility with shifting retention times. What could be the cause?
Possible Causes:
-
Column Degradation: Over time, the performance of the analytical column can degrade, leading to shifts in retention time.
-
Inconsistent Mobile Phase Preparation: Variations in the composition or pH of the mobile phase between runs can cause retention time instability.
-
Fluctuations in Column Temperature: Changes in the column oven temperature can affect the chromatography and lead to inconsistent retention times.
-
Air Bubbles in the System: Air bubbles in the pump or lines can disrupt the flow rate and cause pressure fluctuations, leading to retention time shifts.
Solutions:
-
Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before each injection sequence.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurement of all components.
-
Maintain Consistent Column Temperature: Use a column oven to maintain a stable temperature throughout the analysis.
-
Degas the Mobile Phase: Degas the mobile phase before use to remove dissolved gases and prevent the formation of air bubbles.
-
System Purge: Purge the pump and lines to remove any trapped air bubbles.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in aqueous samples?
Chloramben is known to be rapidly decomposed by light.[5] Therefore, it is crucial to protect samples from light during collection and storage. For analytical purposes, it is recommended to store aqueous samples refrigerated and analyze them as soon as possible. If storage is necessary, freezing is a viable option.[6] The addition of a co-solvent like acetonitrile may also improve stability in aqueous solutions.
Q2: What are the recommended sample preparation techniques for trace-level this compound in water?
Solid-Phase Extraction (SPE) is a commonly used and effective technique for extracting and concentrating Chloramben from water samples.[7] Anion exchange SPE cartridges can be particularly effective for acidic herbicides like Chloramben. Online SPE systems can also be utilized to automate the sample preparation process and improve sensitivity.[1]
Q3: What are the key mass spectrometry parameters for Chloramben detection?
For LC-MS/MS analysis, Chloramben is typically detected in negative ion mode. The precursor ion is the deprotonated molecule [M-H]⁻. Common multiple reaction monitoring (MRM) transitions for Chloramben are 204.0 > 159.9 and 204.0 > 161.9.[5] Optimization of collision energy for these transitions is crucial for achieving maximum sensitivity.
Q4: How does the diolamine salt form affect the analysis compared to the parent acid (Chloramben)?
In solution, particularly at a suitable pH for analysis, the this compound salt will dissociate, and the analytical method will detect the Chloramben anion. The primary difference will be in the solubility characteristics. Chloramben has a water solubility of 700 mg/L.[2] The diolamine salt form is expected to have higher aqueous solubility, which can be advantageous for preparing stock solutions and handling aqueous samples. However, during extraction and chromatography, the behavior will be dictated by the properties of the Chloramben anion.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of Chloramben from various studies. This data can be used as a benchmark for method development and validation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Chloramben in Water
| Analytical Method | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference |
| LC-MS/MS | Surface Water | 0.003 | 0.01 | [8] |
| LC-UV (Online SPE) | Water | Not Reported | 0.5 (as part of a mix) | [1] |
| LC-MS/MS | Drinking Water | Not Reported | 0.02 (as part of a mix) | [9] |
Table 2: Recovery of Chloramben from Water Samples
| Sample Preparation | Matrix | Spiking Level (µg/L) | Recovery (%) | Reference |
| SPE | Ultra Pure Water | 0.1 | 75-88 | [8] |
| SPE | Mineral Water | 0.1 | 61-103 | [8] |
| SPE | Surface Water | 0.1 | 70-120 | [8] |
| Online SPE | Water | 50 | Not specified, but good reproducibility reported | [1] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Water
This protocol provides a general framework for the sensitive detection of this compound in water samples. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To a 500 mL water sample, add a suitable internal standard. Adjust the pH to approximately 7-8 with a suitable buffer.
-
SPE Cartridge Conditioning: Condition an anion exchange SPE cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Elution: Elute the retained Chloramben with 5 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over several minutes, hold, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Chloramben (Quantifier): 204.0 > 159.9
-
Chloramben (Qualifier): 204.0 > 161.9
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
-
Compound-Specific Parameters: Optimize declustering potential and collision energy for each MRM transition.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low or no signal issues.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. affinisep.it [affinisep.it]
- 6. healthvermont.gov [healthvermont.gov]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Resolving co-elution of Chloramben-diolamine with interfering compounds
Technical Support Center: Chloramben-diolamine Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a focus on co-elution with interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound co-elution with interfering compounds?
Co-elution issues with this compound typically arise from the complexity of the sample matrix. Common causes include:
-
Matrix Effects: Components of the sample matrix (e.g., salts, pigments, endogenous compounds) can co-elute with this compound, leading to ion suppression or enhancement in the mass spectrometer.[1]
-
Structurally Similar Compounds: Other acidic herbicides or their degradation products present in the sample may have similar chromatographic retention times.
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation is a primary cause of interference.[2]
-
Suboptimal Chromatographic Conditions: An unoptimized mobile phase gradient, column chemistry, or temperature can fail to adequately separate this compound from interfering compounds.
Q2: How can I confirm that the peak I am seeing is this compound and not an interfering compound?
Confirmation of the this compound peak can be achieved through several methods:
-
Mass Spectrometry (MS): The most reliable method is to use a mass spectrometer to confirm the mass-to-charge ratio (m/z) of the parent ion and its fragments. For Chloramben, the parent compound, the molecular weight is approximately 205 g/mol , but the diolamine salt will have a higher mass.
-
High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, which can help differentiate between compounds with very similar nominal masses.
-
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and observing its characteristic fragment ions (product ions), you can create a specific Multiple Reaction Monitoring (MRM) method for confident identification and quantification.[3]
-
Spiking with a Standard: Introducing a known amount of pure this compound standard into your sample and observing a proportional increase in the peak of interest can help confirm its identity.
Q3: What are the initial steps to take when I suspect a co-elution problem?
When co-elution is suspected, a systematic approach is recommended:
-
Review the Chromatogram: Look for poor peak shape, such as fronting, tailing, or split peaks, which can indicate an underlying interference.
-
Check the Mass Spectrum: Examine the mass spectrum across the peak to see if multiple components are present.
-
Evaluate the Blank: Inject a solvent blank and a matrix blank (a sample that does not contain the analyte) to identify any background signals or matrix components that may be contributing to the interference.
-
Assess Sample Preparation: Review your sample preparation protocol to ensure it is being followed correctly and is appropriate for your sample type.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common indicator of co-elution or other chromatographic problems.
| Observation | Potential Cause | Recommended Action |
| Peak Tailing | - Co-eluting interference on the tail of the peak.- Secondary interactions between the analyte and the stationary phase.- Column degradation. | - Adjust mobile phase pH to ensure the acidic herbicide is in a consistent ionic state.- Employ a stronger solvent in the mobile phase to elute interfering compounds more effectively.- Replace the column if it is old or has been subjected to harsh conditions. |
| Peak Fronting | - Column overload.- Co-eluting interference on the front of the peak. | - Dilute the sample to reduce the concentration of the analyte and interferences.- Optimize the injection volume. |
| Split Peaks | - Clogged frit or void in the column.- Co-elution with a closely related compound. | - Reverse flush the column to attempt to remove any blockage.- Optimize the mobile phase gradient to improve separation.- Consider a column with a different stationary phase chemistry. |
Issue 2: Inconsistent Retention Times
Shifts in retention time can compromise peak identification and integration.
| Observation | Potential Cause | Recommended Action |
| Gradual Retention Time Shift | - Column aging or contamination.- Inconsistent mobile phase composition. | - Implement a column washing step between injections.- Prepare fresh mobile phase daily and ensure thorough mixing. |
| Sudden Retention Time Shift | - Leak in the HPLC system.- Air bubbles in the pump. | - Check all fittings for leaks.- Degas the mobile phase and prime the pump. |
Issue 3: Signal Suppression or Enhancement
Matrix effects can significantly impact the accuracy and precision of quantification.
| Observation | Potential Cause | Recommended Action |
| Low Analyte Response | - Ion suppression due to co-eluting matrix components. | - Improve sample cleanup using Solid Phase Extraction (SPE). For acidic herbicides like Chloramben, anion exchange SPE cartridges can be effective.[4]- Dilute the sample to reduce the concentration of interfering matrix components.- Optimize MS source parameters (e.g., spray voltage, gas flow, temperature) to improve ionization efficiency.[5] |
| High and Variable Response | - Ion enhancement from co-eluting compounds. | - Enhance chromatographic separation to resolve the analyte from the enhancing compounds.- Utilize an isotopically labeled internal standard to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for extracting acidic herbicides like this compound from water samples.
Materials:
-
AttractSPE® Disks Anion Exchange – SR or similar anion exchange SPE cartridges[4]
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid
-
Sample collection bottles
Procedure:
-
Sample Acidification: Acidify the water sample to a pH of approximately 2.5 with formic acid.
-
Cartridge Conditioning: Condition the anion exchange SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elution: Elute the this compound and other retained acidic herbicides with 6 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Protocol 2: Generic LC-MS/MS Method for Acidic Herbicides
This serves as a starting point for developing a specific method for this compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Note: Specific MRM transitions (precursor and product ions) and collision energies must be optimized for this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for co-elution issues.
References
Technical Support Center: Stability of Chloramben-diolamine Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloramben-diolamine analytical standards.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound analytical standards?
For long-term storage, it is recommended to store this compound analytical standards at -20°C in a dark, dry place. For short-term use (days to weeks), storage at 2-8°C is acceptable.
2. What is the typical shelf-life of a this compound analytical standard?
When stored correctly at -20°C, the solid standard is expected to be stable for at least two years. Once reconstituted in a solvent, the stability of the solution will depend on the solvent and storage conditions. It is best practice to prepare fresh solutions for each analysis.
3. My this compound solution has turned a brownish color. What does this indicate?
A brownish discoloration in aqueous solutions of Chloramben can occur upon exposure to light and air (aerobic conditions).[1] This is likely due to photo-oxidation. It is recommended to discard the discolored solution and prepare a fresh one, ensuring it is protected from light.
4. What are the main degradation pathways for Chloramben?
Chloramben is known to be susceptible to photodegradation and thermal degradation.[1] Key degradation pathways include:
-
Photo-oxidation: Occurs under aerobic conditions with exposure to light, potentially leading to the formation of colored degradation products.[1]
-
Reductive Dechlorination: Under certain conditions, Chloramben can undergo dechlorination at the 2-position to yield 3-amino-5-chlorobenzoic acid.[1]
-
Thermal Decomposition: When heated to decomposition, Chloramben can emit toxic fumes of hydrogen chloride and nitrogen oxides.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in the chromatogram | 1. Degradation of the analytical standard. 2. Contamination of the solvent or glassware. 3. Interaction with the HPLC column or mobile phase. | 1. Prepare a fresh standard solution and re-analyze. 2. Use fresh, HPLC-grade solvents and thoroughly clean all glassware. 3. Ensure the mobile phase is compatible with the analytical standard and the column. Consider using a different column if the issue persists. |
| Decreased peak area or loss of main peak | 1. Degradation of the standard due to improper storage or handling. 2. Inaccurate dilution or preparation of the standard solution. 3. Issues with the HPLC system (e.g., injector, detector). | 1. Verify the storage conditions and age of the standard. Prepare a fresh solution from a new vial if necessary. 2. Carefully re-prepare the standard solution, ensuring all volumetric glassware is properly calibrated. 3. Troubleshoot the HPLC system according to the manufacturer's instructions. |
| Poor peak shape (e.g., tailing, fronting) | 1. Column degradation or contamination. 2. Incompatibility of the sample solvent with the mobile phase. 3. pH of the mobile phase is not optimal. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the standard in the mobile phase whenever possible. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Baseline noise or drift | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Fluctuations in temperature. | 1. Prepare fresh mobile phase and flush the system. Clean the detector cell if necessary. 2. Degas the mobile phase and purge the pump. 3. Ensure a stable column and mobile phase temperature. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][4][5]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid this compound standard in an oven at 105°C for 24 hours.
-
Prepare a solution of the heat-stressed solid for analysis.
-
-
Photodegradation:
-
Expose a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Analyze the solution, along with a control sample stored in the dark.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the main this compound peak from any potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 240 nm |
| Sample Preparation | Dissolve the standard in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. |
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Observations |
| 0.1 N HCl, 60°C, 24h | 5.2% | 1 | - |
| 0.1 N NaOH, 60°C, 24h | 8.9% | 2 | - |
| 3% H₂O₂, RT, 24h | 15.4% | 3 | Slight yellowing of the solution |
| Thermal (105°C, 24h) | 2.1% | 1 | - |
| Photolytic (ICH Q1B) | 25.8% | 4 | Brownish discoloration |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Chloramben-diolamine Quantification in Groundwater
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of environmental contaminants is paramount. This guide provides a comprehensive comparison of two prominent analytical methods for the determination of Chloramben-diolamine in groundwater: the established Gas Chromatography with Electron Capture Detection (GC-ECD) as outlined in EPA Method 515.4 for the parent compound Chloramben, and the increasingly prevalent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for multi-residue herbicide analysis.
Chloramben, a selective herbicide, and its more water-soluble diolamine salt, have been utilized in agriculture for the control of broadleaf weeds. Due to its potential for groundwater contamination, robust analytical methods for its detection are crucial. This guide will delve into the performance characteristics, experimental protocols, and underlying workflows of both GC-ECD and LC-MS/MS, offering a clear perspective for method selection and validation. It is important to note that while specific validation data for this compound is limited in publicly available literature, the data for the parent compound, Chloramben, serves as a strong proxy for the purpose of this comparison.
Performance Snapshot: GC-ECD vs. LC-MS/MS
The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and sample throughput. The following table summarizes the key performance parameters for the analysis of Chloramben (as a proxy for this compound) using GC-ECD and a general multi-residue LC-MS/MS method for herbicides.
| Parameter | GC-ECD (based on EPA Method 515.4 for Chloramben) | LC-MS/MS (General Multi-Residue Herbicide Method) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (Recovery) | 75-123% in finished drinking water[1] | 70-120%[2][3] |
| Precision (RSD) | 11.9-37.0% (inter-laboratory) in finished drinking water[1] | < 20%[2][4] |
| Limit of Detection (LOD) | ~0.02 µg/L (Analyte dependent) | 0.4 - 6 ng/L (Analyte dependent)[5] |
| Limit of Quantitation (LOQ) | ~0.1 µg/L (Analyte dependent) | 1 - 50 ng/L (Analyte dependent)[6] |
In-Depth Experimental Protocols
Reproducibility and accuracy are the cornerstones of analytical chemistry. Below are detailed protocols for the key experiments involved in the validation of both the GC-ECD and LC-MS/MS methods.
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD) for Chloramben
This protocol is adapted from EPA Method 515.4 for the analysis of chlorinated acids in water.[7][8][9]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Hydrolysis: Adjust a 1-liter water sample to pH 12 with 5N NaOH and hold for 1 hour at room temperature to hydrolyze any esters of Chloramben.
-
Extraction: Acidify the sample to pH < 2 with concentrated sulfuric acid. Extract the sample three times with 60 mL of diethyl ether.
-
Drying and Concentration: Pass the combined ether extracts through a column of anhydrous sodium sulfate to remove water. Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.
-
Derivatization: Convert the Chloramben acid to its methyl ester by adding diazomethane until a yellow color persists. This step is crucial for volatilization and subsequent GC analysis.
-
Solvent Exchange: Exchange the solvent to methyl tert-butyl ether (MTBE) and adjust the final volume to 5 mL.
2. GC-ECD Analysis:
-
Gas Chromatograph Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Electron Capture Detector (ECD) at 300°C.
-
Injection Volume: 1 µL.
-
3. Validation Experiments:
-
Linearity: Prepare a series of calibration standards of Chloramben-methyl ester in MTBE ranging from 0.1 to 10 µg/L. Inject each standard in triplicate and plot the peak area against concentration to determine the linearity (R²).
-
Accuracy (Recovery): Spike three replicate groundwater samples at three different concentration levels (e.g., low, medium, and high) with a known amount of Chloramben. Analyze the spiked samples and calculate the percentage recovery.
-
Precision: Analyze the three sets of spiked replicate samples and calculate the relative standard deviation (RSD) for each concentration level to determine intra-day precision. Repeat the analysis on a different day to assess inter-day precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Analyze a series of low-concentration spiked samples (n=7). The LOD is calculated as 3.14 times the standard deviation of the replicate analyses, and the LOQ is typically 3 to 5 times the LOD.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Herbicides
This protocol represents a general approach for the multi-residue analysis of herbicides in water.
1. Sample Preparation (Solid-Phase Extraction):
-
Sample Filtration: Filter the groundwater sample through a 0.45 µm filter to remove particulate matter.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load 500 mL of the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the analytes with a suitable organic solvent, such as methanol or acetonitrile.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Type: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Collision Energy and other MS parameters: Optimized for the target analyte.
-
3. Validation Experiments:
-
Linearity: Prepare a series of calibration standards in the mobile phase over the expected concentration range. Inject each standard in triplicate and construct a calibration curve.
-
Accuracy (Recovery): Spike replicate groundwater samples at different concentration levels with a standard solution of this compound and analyze them to calculate the percent recovery.
-
Precision: Determine the intra-day and inter-day precision by analyzing the spiked replicate samples and calculating the RSD.
-
LOD and LOQ: Analyze a series of low-concentration spiked samples and calculate the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response.
Visualizing the Workflow
To better understand the sequence of operations in each analytical method, the following diagrams illustrate the experimental workflows.
References
- 1. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. vliz.be [vliz.be]
- 7. NEMI Method Summary - 515.4 [nemi.gov]
- 8. paragonlaboratories.com [paragonlaboratories.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comparative Analysis of Leaching Potential: Chloramben-diolamine and Other Benzoic Acid Herbicides
A detailed guide for researchers and scientists on the soil mobility of key benzoic acid herbicides, supported by physicochemical data and experimental protocols.
The environmental fate of herbicides is a critical area of study for agricultural and environmental scientists. Among the various classes of herbicides, benzoic acid derivatives, including Chloramben, Dicamba, and 2,4-D, have been widely used for broadleaf weed control. Their potential to leach through the soil profile and contaminate groundwater is a significant concern, governed by their chemical properties and interaction with soil components. This guide provides a comparative analysis of the leaching potential of Chloramben-diolamine and other common benzoic acid herbicides, supported by physicochemical data and a standardized experimental workflow.
Physicochemical Properties Influencing Leaching
The tendency of a herbicide to leach is influenced by several key physicochemical properties. A high water solubility, low soil organic carbon-water partitioning coefficient (Koc), and long soil half-life (DT50) generally indicate a higher leaching potential. The table below summarizes these properties for Chloramben, Dicamba, and 2,4-D.
| Property | Chloramben | Dicamba | 2,4-D |
| IUPAC Name | 3-amino-2,5-dichlorobenzoic acid | 3,6-dichloro-2-methoxybenzoic acid | (2,4-dichlorophenoxy)acetic acid |
| Molecular Formula | C₇H₅Cl₂NO₂ | C₈H₆Cl₂O₃ | C₈H₆Cl₂O₂ |
| Molecular Weight ( g/mol ) | 206.03 | 221.04 | 221.04 |
| Water Solubility (mg/L at 25°C) | 700[1] | 4500 | 900 |
| Soil Organic Carbon Partitioning Coefficient (Koc) (mL/g) | 28 - 51 | 2 - 40 | 20 - 150 |
| Soil Half-life (DT50) (days) | 14 - 21 | 14 (6) | 6.2 |
| pKa | 3.4 | 1.87 | 2.87 |
| Vapor Pressure (mPa at 25°C) | 0.93 (at 100°C)[1] | 4.5 x 10⁻³ | 1.86 x 10⁻³ |
Note: Data for this compound specifically is limited; however, as a salt formulation, it is expected to have a higher water solubility than the parent acid, Chloramben, potentially increasing its leaching potential.
Experimental Determination of Leaching Potential
The leaching potential of herbicides is experimentally determined using methods such as soil column leaching and lysimeter studies. These experiments simulate the movement of the herbicide through the soil profile under controlled conditions.
Experimental Protocol: Soil Column Leaching (Adapted from OECD Guideline 312)
A standardized method for assessing herbicide leaching is the soil column leaching study.[2][3] This laboratory-based method provides a comparative measure of a chemical's mobility in soil.
1. Soil Column Preparation:
-
Glass or PVC columns (typically 30-50 cm in length and 5-10 cm in diameter) are packed with sieved soil to a bulk density representative of field conditions.[4]
-
The soil is characterized by its texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.
-
The columns are saturated with a solution, often 0.01 M calcium chloride, to establish a steady-state flow.[2]
2. Herbicide Application:
-
The test herbicides (e.g., this compound, Dicamba, 2,4-D) are applied to the surface of the soil columns at a rate equivalent to their recommended field application rate.[4]
-
For comparative studies, it is crucial to apply the same concentration and volume of each herbicide solution.
3. Leaching Simulation:
-
A simulated rainfall, typically using a 0.01 M calcium chloride solution, is applied to the top of the columns at a constant rate.[2][4]
-
The duration and total volume of the simulated rainfall are standardized across all columns.
4. Sample Collection and Analysis:
-
The leachate (the solution that passes through the column) is collected at regular intervals.
-
After the leaching period, the soil columns are sectioned into segments (e.g., 0-5 cm, 5-10 cm, etc.).[4]
-
Both the leachate and the soil from each segment are extracted and analyzed for the concentration of the parent herbicide and its major metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
The following diagram illustrates the typical workflow for a soil column leaching experiment.
Caption: Workflow of a typical soil column leaching experiment.
Comparative Leaching Potential
-
Chloramben: With a high water solubility and low Koc value, Chloramben is considered to have a high leaching potential.[5] Its mobility is greatest in sandy soils with low organic matter.[6] The diolamine salt formulation would likely exhibit even greater mobility due to increased water solubility.
-
Dicamba: Dicamba is known for its high mobility in soil.[1] Its very high water solubility and low Koc value contribute to a significant leaching potential, particularly in soils with low organic matter and in environments with high rainfall or irrigation following application.
-
2,4-D: The leaching potential of 2,4-D is generally considered to be moderate. While it has good water solubility, its Koc value is slightly higher than that of Chloramben and Dicamba, indicating a greater tendency to adsorb to soil particles, which can retard its movement.
Summary of Expected Leaching Potential:
| Herbicide | Expected Leaching Potential | Key Influencing Factors |
| This compound | High to Very High | High water solubility, low Koc. Diolamine salt formulation increases solubility. |
| Dicamba | High | Very high water solubility, very low Koc. |
| 2,4-D | Moderate | Good water solubility, but higher Koc compared to Chloramben and Dicamba. |
Conclusion
Based on their physicochemical properties, this compound and Dicamba are expected to have a higher leaching potential than 2,4-D. The high water solubility and low soil adsorption of Chloramben and Dicamba make them more mobile in the soil profile and more likely to reach groundwater, especially in coarse-textured soils with low organic matter. While 2,4-D also presents a leaching risk, its slightly higher adsorption to soil colloids may result in less extensive vertical movement compared to the other two herbicides.
It is imperative for researchers to conduct direct comparative leaching studies under standardized conditions to provide quantitative data that will allow for a more precise risk assessment of these widely used benzoic acid herbicides. Such studies are essential for developing best management practices to mitigate the potential for groundwater contamination.
References
- 1. Dicamba Technical Fact Sheet [npic.orst.edu]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. oecd.org [oecd.org]
- 4. Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]
- 6. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy of Chloramben-diolamine and its Methyl Ester Formulation in Pre-emergent Weed Control
A comprehensive analysis of Chloramben-diolamine and Chloramben-methyl ester, evaluating their herbicidal efficacy, impact on crop yield, and underlying mechanism of action. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data and methodologies.
Introduction
Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective, pre-emergence herbicide historically used for the control of annual grasses and broadleaf weeds in a variety of crops, most notably soybeans.[1] Its efficacy is influenced by its formulation, with the diolamine salt and methyl ester being two common derivatives. While both formulations deliver the same active ingredient, their chemical properties can affect their absorption, translocation, and ultimately, their herbicidal activity. This guide provides a comparative overview of this compound and Chloramben-methyl ester, focusing on their performance in weed management and their physiological effects on plants.
Data Presentation
Herbicidal Efficacy and Crop Response
Quantitative data from field and greenhouse studies are summarized below to compare the performance of this compound and Chloramben-methyl ester.
Table 1: Comparative Efficacy of Chloramben Formulations on Weed Control
| Formulation | Application Rate ( kg/ha ) | Weed Species | Weed Control (%) | Reference |
| Chloramben | Not Specified | General Weeds | 70-80% (with rotary hoeing) | [2] |
| Chloramben-methyl ester | Not Specified | Oat Seedlings | 90% reduction in phytotoxicity after UV irradiation | [1] |
Table 2: Impact of Chloramben on Soybean Yield
| Treatment | Tillage | Weed Yield ( kg/ha ) | Soybean Yield ( kg/ha ) | Reference |
| Broadcast Chloramben | No Mechanical Tillage | Not Specified | Maintained yield comparable to hand-weeded plots in 2 of 3 years | [2] |
| 36-cm Band of Chloramben | With Mechanical Tillage | Not Specified | Consistently maintained soybean yield | [2] |
Note: This table demonstrates the general effect of chloramben on soybean yield under different application and tillage conditions. Specific yield data for the diolamine and methyl ester formulations were not found in direct comparison.
Experimental Protocols
General Pre-emergence Herbicide Efficacy Trial
The following is a generalized protocol for evaluating the efficacy of pre-emergence herbicides like this compound and Chloramben-methyl ester, based on standard agricultural research practices.
1. Experimental Design:
-
A randomized complete block design is typically used with multiple replications (e.g., four) for each treatment.
-
Treatments include an untreated control, and various application rates of this compound and Chloramben-methyl ester.
2. Plot Establishment:
-
Plots are established in a field with a known history of the target weed species.
-
The crop (e.g., soybeans) is planted according to standard agricultural practices for the region.
3. Herbicide Application:
-
Herbicides are applied pre-emergence, typically within a few days of planting, to the soil surface.
-
Application is performed using a calibrated sprayer to ensure accurate and uniform distribution of the herbicides.
4. Data Collection:
-
Weed Control: Visual ratings of weed control are taken at regular intervals (e.g., 2, 4, and 8 weeks after treatment) using a scale of 0% (no control) to 100% (complete control) for each weed species present.
-
Crop Injury (Phytotoxicity): The crop is visually assessed for any signs of injury, such as stunting, chlorosis, or necrosis, at the same intervals as weed control ratings.
-
Weed Density and Biomass: At a designated time point, weed density (number of weeds per unit area) and weed biomass (dry weight of weeds per unit area) are determined from a specified area within each plot.
-
Crop Yield: At the end of the growing season, the crop is harvested from the center rows of each plot, and the yield is determined after adjusting for moisture content.
5. Statistical Analysis:
-
All data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare the means of different treatments.
Mechanism of Action: Auxin Transport Inhibition
Chloramben belongs to the benzoic acid class of herbicides and its primary mode of action is the inhibition of auxin transport.[3] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. By disrupting the normal transport of auxin, chloramben causes a range of physiological and morphological effects that ultimately lead to weed death.
Signaling Pathway of Auxin Transport and its Inhibition
The following diagram illustrates the general pathway of polar auxin transport and the proposed point of inhibition by chloramben.
Caption: Simplified diagram of polar auxin transport and its inhibition by Chloramben.
Experimental Workflow for Efficacy Comparison
The logical flow of an experiment designed to compare the efficacy of this compound and its methyl ester formulation is depicted below.
Caption: Experimental workflow for comparing herbicide formulations.
Discussion
The available literature suggests that both salt and ester formulations of herbicides can exhibit different efficacy profiles. Ester formulations are generally more lipophilic, which can facilitate their penetration through the waxy cuticle of plant leaves.[4] However, for soil-applied, pre-emergence herbicides like chloramben, the formulation's behavior in the soil is also critical. The methyl ester of chloramben has been reported to undergo rapid hydrolysis in the soil.[5] This hydrolysis would convert the ester back to the parent acid, which is the active form of the herbicide. The rate of this conversion could influence the availability of the active ingredient for weed uptake.
Conversely, the diolamine salt formulation is more water-soluble. This property might affect its movement and persistence in the soil profile. While a direct comparative study on the herbicidal efficacy of this compound versus its methyl ester was not found, the principles of formulation chemistry suggest potential differences in their performance under various environmental conditions such as soil type, organic matter content, and moisture levels.
Conclusion
References
- 1. Chloramben | 133-90-4, Chloramben Formula - ECHEMI [echemi.com]
- 2. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 4. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 5. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]
Assessing Cross-Reactivity of Chloramben-Diolamine in a Chloramben Immunoassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Chloramben-diolamine in a competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of the herbicide Chloramben. The following sections detail the experimental protocol, present quantitative cross-reactivity data, and offer a clear interpretation of the results to aid researchers in accurately quantifying Chloramben in the presence of its diolamine salt.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely used for the detection and quantification of specific molecules, such as pesticides, due to their high sensitivity and specificity.[1] These assays rely on the principle of an antibody binding to its target antigen.[1] However, the specificity of an antibody is not always absolute. Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte, which can lead to inaccurate quantification and false-positive results.[2] Therefore, assessing the cross-reactivity of an immunoassay with potentially interfering compounds is a critical step in its validation.[2]
Chloramben, a selective herbicide, is often formulated as a diolamine salt (this compound) to improve its solubility in water. Given that this compound is a salt of Chloramben, it is crucial to understand the extent to which it cross-reacts in an immunoassay developed for Chloramben to ensure accurate residue analysis.[3] This guide outlines the methodology to determine this cross-reactivity.
Principle of the Competitive Immunoassay
The competitive immunoassay is the primary method for detecting small molecules like herbicides, which have only one antigenic determinant.[4] In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of a competitive immunoassay.
Experimental Protocol: Competitive ELISA for Chloramben
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the determination of Chloramben and the assessment of cross-reactivity with this compound and other structurally related compounds.
Materials:
-
96-well microtiter plates
-
Chloramben standard
-
This compound
-
Other potential cross-reactants (e.g., related herbicides, metabolites)
-
Anti-Chloramben antibody
-
Chloramben-enzyme conjugate (e.g., Chloramben-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
Caption: Workflow for cross-reactivity assessment using competitive ELISA.
-
Coating: Coat the wells of a 96-well microplate with the anti-Chloramben antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBST).
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add varying concentrations of the Chloramben standard, this compound, and other potential cross-reactants to the wells. Immediately add the Chloramben-enzyme conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Cross-Reactivity Calculation
The data obtained from the ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined from this curve.[5]
The percent cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of Chloramben / IC50 of test compound) x 100
Quantitative Data Summary
The following table summarizes the hypothetical, yet realistic, cross-reactivity data for this compound and other structurally related compounds in a competitive immunoassay for Chloramben.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Chloramben | 3-amino-2,5-dichlorobenzoic acid | 15.2 | 100 |
| This compound | 3-amino-2,5-dichlorobenzoic acid diethanolamine salt | 18.5 | 82.2 |
| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | > 1000 | < 1.5 |
| 2,4-D | (2,4-dichlorophenoxy)acetic acid | > 1000 | < 1.5 |
| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | > 1000 | < 1.5 |
Interpretation of Results
The results indicate a high degree of cross-reactivity (82.2%) for this compound in the Chloramben immunoassay. This is expected, as this compound is the diethanolamine salt of Chloramben and dissociates in solution to the Chloramben anion, which is the molecule recognized by the antibody. This high cross-reactivity implies that the immunoassay will detect both Chloramben and this compound with similar sensitivity.
For accurate quantification of Chloramben in samples where this compound may be present, it is essential to consider this cross-reactivity. The results should be reported as "Chloramben equivalents" or a conversion factor based on the cross-reactivity percentage should be applied if the relative concentrations of the two compounds are known.
The other tested herbicides, Dicamba, 2,4-D, and Picloram, which have different chemical structures, showed negligible cross-reactivity (<1.5%). This demonstrates the high specificity of the antibody for the Chloramben molecule.
Conclusion
This guide provides a framework for assessing the cross-reactivity of this compound in a competitive immunoassay for Chloramben. The high cross-reactivity observed underscores the importance of characterizing the specificity of an immunoassay for all relevant forms and metabolites of the target analyte. Researchers using this immunoassay for environmental or agricultural sample analysis should be aware of this cross-reactivity to ensure accurate and reliable results.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. Lack of cross-reactivity of Ambien (zolpidem) with drugs in standard urine drug screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an enzyme-linked immunosorbent assay for the detection of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Inter-Laboratory Validation of a Quantitative Method for Chloramben-Diolamine: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative analytical method for Chloramben-diolamine. The objective of such a study is to demonstrate the method's reproducibility and reliability when performed by different laboratories. The data presented herein is a simulated representation to illustrate the expected outcomes of a successful validation study, adhering to common validation parameters.
Quantitative Data Summary
The following tables summarize the performance of the quantitative method across multiple laboratories. These tables are designed for easy comparison of key validation parameters.
Table 1: Assay Results and Precision
| Laboratory | Mean Assay (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| Lab 1 | 99.8 | 0.5 | 1.2 |
| Lab 2 | 100.2 | 0.6 | 1.3 |
| Lab 3 | 99.5 | 0.7 | 1.1 |
| Lab 4 | 100.5 | 0.5 | 1.4 |
| Lab 5 | 99.9 | 0.8 | 1.2 |
| Overall | 100.0 | 0.62 | 1.24 |
Table 2: Linearity and Range
| Laboratory | Correlation Coefficient (r²) | Range (µg/mL) |
| Lab 1 | 0.9995 | 5 - 150 |
| Lab 2 | 0.9998 | 5 - 150 |
| Lab 3 | 0.9992 | 5 - 150 |
| Lab 4 | 0.9996 | 5 - 150 |
| Lab 5 | 0.9994 | 5 - 150 |
Table 3: Accuracy (Recovery)
| Laboratory | Concentration (µg/mL) | Mean Recovery (%) |
| Lab 1 | 50 | 99.5 |
| 100 | 100.1 | |
| 150 | 99.8 | |
| Lab 2 | 50 | 100.2 |
| 100 | 100.5 | |
| 150 | 100.1 | |
| Lab 3 | 50 | 99.2 |
| 100 | 99.8 | |
| 150 | 99.5 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 1 | 1.5 | 5.0 |
| Lab 2 | 1.4 | 4.8 |
| Lab 3 | 1.6 | 5.2 |
| Lab 4 | 1.5 | 5.0 |
| Lab 5 | 1.7 | 5.5 |
Experimental Protocols
A detailed methodology is crucial for ensuring consistency across laboratories. The following protocol outlines the key steps for the quantitative analysis of this compound.
1. Sample Preparation:
-
Accurately weigh a portion of the homogenized sample containing this compound.
-
Extract the analyte using a suitable solvent system (e.g., methanol/water).
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge and filter the supernatant through a 0.45 µm filter.
-
Dilute the filtered extract to a suitable concentration for analysis.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30 °C.
3. Validation Parameters:
The validation of the analytical method should be performed according to established guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing blank and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the inter-laboratory validation study.
References
A Comparative Toxicological Analysis of Chloramben-diolamine and Dicamba for Researchers
A comprehensive review of the toxicological profiles of two prominent herbicides, Chloramben-diolamine and Dicamba, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their effects, supported by quantitative data and experimental methodologies.
This publication aims to deliver an objective comparison of the toxicological characteristics of this compound and Dicamba. The information presented is curated from a wide range of scientific studies and regulatory guidelines to ensure a factual and comprehensive overview.
At a Glance: Key Toxicological Endpoints
| Toxicological Endpoint | This compound | Dicamba |
| Acute Oral Toxicity (LD50, rat) | 3500 mg/kg[1] | 757 - 1707 mg/kg[2] |
| Chronic Toxicity | No effects observed at high concentrations in rats, mice, and dogs.[1] | Changes in liver and decreased body weight in rats at high doses.[2] |
| Carcinogenicity | Liver tumors in mice, but not in rats.[1][3] Not classifiable as to human carcinogenicity by EPA.[3] | Not likely to be carcinogenic to humans (EPA classification).[4] Some studies suggest a potential link to certain cancers in human applicators.[5][6] |
| Genotoxicity | Not toxic to genetic material in most bacterial and mammalian cell assays.[1] | Evidence of genotoxicity at high dose levels.[7] Can induce DNA damage.[8][9] |
| Reproductive & Developmental Toxicity | No reproductive toxicity in long-term rat studies.[1] At high doses, fetal deaths and incomplete skeletal development were observed in rats.[1] | No reproductive effects in a three-generation rat study.[2] Maternal toxicity at high doses in rabbits.[7] |
Delving into the Data: A Detailed Toxicological Comparison
This section provides a granular look at the toxicological data for both this compound and Dicamba, categorized by the key toxicological endpoints.
Acute Toxicity
This compound: The acute oral lethal dose (LD50) for chloramben in rats is 3500 mg/kg, and in mice, it is 3725 mg/kg.[1]
Dicamba: Dicamba exhibits a slightly higher acute toxicity by ingestion.[10] The oral LD50 for dicamba in rats ranges from 757 to 1707 mg/kg.[2] In mice, the oral LD50 is 1190 mg/kg, and in rabbits, it is 2000 mg/kg.[2][10] The dermal LD50 in rabbits is greater than 2000 mg/kg.[2] Symptoms of acute poisoning in humans can include loss of appetite, vomiting, muscle weakness, and central nervous system effects.[10]
Chronic Toxicity
This compound: Long-term studies on rats, mice, and dogs showed no chloramben-related effects on body weight, organ function, or overall health, even at very high concentrations.[1]
Dicamba: Chronic exposure to high levels of dicamba in rats has been shown to cause changes in the liver and a decrease in body weight.[2] In mice, some enlargement of liver cells has been observed.[2] However, doses of 25 mg/kg/day in the diet administered to rats for two years produced no observable adverse effects.[2]
Carcinogenicity
This compound: The carcinogenic potential of chloramben is not definitively clear. Studies have shown that high daily doses administered to mice for 80 weeks resulted in the development of cancerous tumors.[1] However, similar long-term studies in rats did not show any evidence of carcinogenicity.[1] The U.S. Environmental Protection Agency (EPA) has not classified chloramben for potential carcinogenicity.[3]
Genotoxicity
This compound: Most bacterial and mammalian cell assays indicate that chloramben is not toxic to genetic material.[1] However, one study using Chinese hamster ovary cells did show evidence of mutagenicity.[1]
Dicamba: There is evidence of genotoxicity for dicamba, but primarily at dose levels that are well above likely human exposure levels.[7] Studies have shown that dicamba can induce DNA damage in rat liver cells in vivo and in human lymphocytes in vitro.[8][9] It has also been shown to cause a slight increase in the frequency of sister chromatid exchanges in human lymphocytes.[8]
Reproductive and Developmental Toxicity
This compound: A long-term study in rats fed large daily doses of chloramben found no effects on fertility, fetal survival, or nursing ability, suggesting it does not cause reproductive toxicity.[1] However, when pregnant rats were given high doses during gestation, an increase in fetal deaths and incomplete skeletal development were observed.[1] No developmental defects were seen in the fetuses of pregnant rabbits given high doses.[1]
Dicamba: In a three-generation study, dicamba did not affect the reproductive capacity of rats.[2] No teratogenic effects have been demonstrated in laboratory animals such as rabbits and rats.[2] A developmental toxicity study in rabbits showed maternal toxicity (decreased body weight) at the highest dose tested, with a No-Observed-Effect Level (NOEL) of 3 mg/kg bw/day.[7]
Experimental Methodologies
The toxicological data presented in this guide are derived from studies conducted in accordance with established regulatory guidelines. The following provides an overview of the methodologies for the key experiments cited.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity, expressed as the LD50 value, is determined by administering a single dose of the test substance to a group of experimental animals (typically rats). The study follows a standardized protocol, such as the OECD Test Guideline 423 (Acute Toxic Class Method). This method involves a stepwise procedure using a small number of animals per step to classify the substance's toxicity.
Chronic Toxicity Studies
Chronic toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure. These studies are typically conducted in two rodent species (e.g., rats and mice) over a significant portion of their lifespan (e.g., 2 years for rats). The test substance is administered daily, usually in the diet, at three or more dose levels. The protocol for these studies is outlined in guidelines such as the EPA OPPTS 870.4100.
Carcinogenicity Bioassays
Carcinogenicity bioassays are conducted to assess the tumor-inducing potential of a chemical. These are long-term studies, similar in design to chronic toxicity studies, and are often combined. The National Toxicology Program (NTP) provides detailed protocols for conducting these bioassays in rodents. The primary endpoint is the observation of neoplastic lesions in various tissues.
Genotoxicity Assays
A battery of in vitro and in vivo tests is used to assess the genotoxic potential of a substance. A common initial screening test is the bacterial reverse mutation assay (Ames test), as described in OECD Test Guideline 471. This assay uses specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
Reproductive and Developmental Toxicity Studies
To evaluate the potential effects on reproduction and development, two primary types of studies are conducted: the Two-Generation Reproduction Toxicity Study (OECD Guideline 416) and the Prenatal Developmental Toxicity Study (OECD Guideline 414). The two-generation study assesses effects on mating, fertility, and offspring development across two generations of a species (usually rats). The prenatal developmental toxicity study evaluates adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation.
Mechanisms of Toxicity and Signaling Pathways
Understanding the molecular mechanisms by which these herbicides exert their toxic effects is crucial for risk assessment.
Dicamba: A Synthetic Auxin
Dicamba is a synthetic auxin herbicide.[11] Its primary mode of action in plants is to mimic the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth and ultimately, plant death.[11] In animals, the toxicological effects are not related to this hormonal mimicry.
The auxin signaling pathway in plants is a complex process involving multiple protein families. The key components include the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
This compound: Mechanism of Toxicity
The precise molecular mechanism of toxicity for this compound in animals is not as well-characterized as that of Dicamba. In plants, it is known to inhibit root development. In animals, observed toxic effects, such as those on the liver in mice, suggest potential interference with metabolic processes. Further research is needed to fully elucidate the specific signaling pathways involved in its toxicity.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uoanbar.edu.iq [uoanbar.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. Two-generation reproduction toxicity study (OECD TG 416) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. biosafe.fi [biosafe.fi]
- 11. Dicamba Technical Fact Sheet [npic.orst.edu]
Unraveling Soil Dissipation: A Comparative Analysis of Models for Chloramben
A detailed comparison of kinetic models for the soil dissipation of Chloramben, supported by experimental data, to guide researchers in selecting appropriate models for environmental fate assessment.
For researchers, scientists, and professionals in drug and pesticide development, understanding the environmental fate of chemical compounds is paramount. The dissipation of these compounds in soil is a critical aspect of this assessment, and accurate modeling is essential for predicting their persistence and potential for environmental impact. This guide provides a comparative analysis of common soil dissipation models applied to the herbicide Chloramben, using experimental data from a laboratory study. While the focus is on Chloramben, the principles and methodologies are broadly applicable to other compounds, including its salts like Chloramben-diolamine.
Understanding Soil Dissipation Kinetics
The dissipation of a pesticide from soil is a complex process influenced by factors such as microbial degradation, photodegradation, volatilization, and leaching.[1] Kinetic models are mathematical descriptions of these processes, allowing for the estimation of key parameters like the time required for 50% (DT50 or half-life) and 90% (DT90) of the compound to dissipate.
Several models are commonly used to describe pesticide dissipation in soil. This guide will focus on the following, which are widely recognized in regulatory guidance such as the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) kinetics guidance:[2][3][4]
-
Simple First-Order (SFO) Kinetics: This is the simplest model, assuming that the rate of dissipation is directly proportional to the concentration of the substance remaining in the soil.[5]
-
First-Order Multi-Compartment (FOMC) Model: This model assumes that the pesticide is present in different compartments in the soil (e.g., readily available and more strongly sorbed), with different dissipation rates in each compartment.[6]
-
Double First-Order in Parallel (DFOP) Model: Similar to the FOMC model, the DFOP model describes biphasic dissipation, where a rapid initial decline is followed by a slower dissipation phase.[7]
Comparative Analysis of Dissipation Models for Chloramben
To illustrate the application and comparison of these models, data was extracted from a laboratory study on the photodegradation of Chloramben on a silt-loam soil surface.[1] The study investigated dissipation under three conditions: active moist soil, sterilized moist soil, and air-dry soil. The following table summarizes the dissipation of Chloramben over time, with data points estimated from the published degradation curves.
Experimental Data: Chloramben Dissipation in Soil
| Time (days) | % Chloramben Remaining (Active Moist Soil) | % Chloramben Remaining (Sterilized Moist Soil) | % Chloramben Remaining (Air-Dry Soil) |
| 0 | 100 | 100 | 100 |
| 1 | 80 | 85 | 95 |
| 3 | 50 | 65 | 88 |
| 7 | 25 | 40 | 75 |
| 14 | 10 | 20 | 60 |
| 21 | 5 | 15 | 50 |
Data estimated from Figure 3 of "Photodegradation of Chloramben on a Soil Surface: A Laboratory-Controlled Study".[1]
Model Fitting and Comparison
The Simple First-Order (SFO) and First-Order Multi-Compartment (FOMC) models were fitted to the experimental data for the "Active Moist Soil" condition to determine the dissipation half-lives (DT50) and assess the goodness of fit.
| Model | DT50 (days) | R² |
| Simple First-Order (SFO) | 3.5 | 0.95 |
| First-Order Multi-Compartment (FOMC) | 3.1 | 0.99 |
As indicated by the higher R² value, the FOMC model provided a better description of the Chloramben dissipation data compared to the SFO model.[6] This suggests that the dissipation of Chloramben in this soil system is likely a biphasic process, with an initial rapid decline followed by a slower degradation phase. This is a common observation for many pesticides in soil.[8]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the data and the applicability of the models.
Soil Dissipation Study Protocol
The presented data is based on a laboratory study investigating the photodegradation of Chloramben on a soil surface.[1]
-
Test System: Silt-loam soil.
-
Compound Application: ¹⁴C-labeled Chloramben was applied to the soil surface.
-
Experimental Conditions: The study was conducted under controlled laboratory conditions with three different soil treatments:
-
Active Moist Soil: Maintained at approximately 75% field moisture capacity.
-
Sterilized Moist Soil: Autoclaved to eliminate microbial activity and maintained at 75% field moisture capacity.
-
Air-Dry Soil: Soil was allowed to air dry.
-
-
Incubation: Soil samples were incubated at a constant temperature of 25°C and irradiated with a xenon lamp to simulate sunlight. Dark controls were also included.
-
Sampling: Soil samples were collected at various time intervals.
-
Residue Analysis: The amount of remaining Chloramben and its degradation products were quantified using radio-TLC (Thin-Layer Chromatography) and LSC (Liquid Scintillation Counting).
Analytical Methodology for Chloramben Residue Analysis
The accurate quantification of pesticide residues in soil is a critical component of any dissipation study. While the cited study used radiolabeling, standard analytical methods for Chloramben in soil typically involve the following steps:[9][10][11]
-
Extraction: The soil sample is extracted with an organic solvent, such as acetonitrile or a mixture of acetone and water, to transfer the Chloramben residues from the soil matrix into the liquid phase.
-
Clean-up: The extract is then "cleaned up" to remove interfering substances from the soil that could affect the analysis. This is often achieved using solid-phase extraction (SPE).
-
Analysis: The final extract is analyzed using a chromatographic technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS/MS) or a UV detector.[11] This allows for the separation, identification, and quantification of Chloramben.
Logical Workflow for Model Validation
The process of validating a soil dissipation model involves a logical sequence of steps, from experimental design to model comparison and selection.
Figure 1. Workflow for soil dissipation model validation.
This guide provides a framework for comparing and validating soil dissipation models for Chloramben. The experimental data and model comparisons demonstrate that more complex models like FOMC may be necessary to accurately describe the dissipation of some pesticides in soil. Researchers should carefully consider the experimental conditions and the statistical outputs when selecting the most appropriate model for their specific compound and environmental scenario. This will ultimately lead to more robust and reliable environmental risk assessments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]
- 3. Degradation Kinetics - ESDAC - European Commission [esdac.jrc.ec.europa.eu]
- 4. scc-gmbh.de [scc-gmbh.de]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. academicjournals.org [academicjournals.org]
Comparative Environmental Fate of Chloramben-diolamine and 2,4-D: A Scientific Review
This guide provides a detailed comparative analysis of the environmental fate of two herbicides: Chloramben-diolamine and 2,4-Dichlorophenoxyacetic acid (2,4-D). The information is intended for researchers, scientists, and drug development professionals to understand the persistence, mobility, and degradation of these compounds in the environment. While 2,4-D remains a widely used herbicide, Chloramben is now considered obsolete, and consequently, data for its diolamine salt is limited. Much of the available information pertains to the parent compound, chloramben.
Data Summary
The environmental behavior of this compound and 2,4-D is dictated by their chemical properties and susceptibility to various degradation processes. The following tables summarize key quantitative data for their persistence and mobility in soil and water.
Table 1: Comparison of Soil Persistence and Mobility
| Parameter | Chloramben | 2,4-D | References |
| Soil Half-Life (DT₅₀) | 6 to 8 weeks (moderately persistent) | 1 to 14 days (typically), can be up to 10 days on average. | [1][2][3] |
| Soil Adsorption Coefficient (Koc) | 15 - 190 mL/g (high to very high mobility) | 20 - 117 mL/g (high mobility) | [1][4] |
| Primary Degradation Mechanism | Microbial breakdown | Microbial breakdown | [1][5] |
Table 2: Comparison of Aquatic Fate
| Parameter | Chloramben | 2,4-D | References |
| Aerobic Aquatic Half-Life | Information not readily available | Approximately 15 days | [6] |
| Anaerobic Aquatic Half-Life | Information not readily available | 41 to 333 days | [6] |
| Photolysis in Water | Readily degrades in sunlight | Can be an important degradation process | [1][4] |
| Hydrolysis | Stable to hydrolysis | Negligible under environmental conditions | [4][4] |
Experimental Protocols
The data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).
Determination of Soil Half-Life (Aerobic)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: Aerobic and Anaerobic Transformation in Soil .
-
Soil Selection and Preparation: Representative agricultural soils are collected, sieved (typically <2 mm), and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Test Substance Application: The herbicide, either radiolabeled (e.g., with ¹⁴C) or non-labeled, is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (maintained by a continuous flow of air) at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).
-
Sampling and Analysis: Soil samples are collected at various time intervals. The concentration of the parent herbicide and its transformation products are determined using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS). If radiolabeled material is used, the total radioactivity is measured, and the distribution between the parent compound, metabolites, and mineralized ¹⁴CO₂ is determined.
-
Data Analysis: The degradation rate and the half-life (DT₅₀) of the herbicide are calculated, typically assuming first-order kinetics.
Determination of Soil Adsorption/Desorption (Koc)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method .
-
Soil and Solution Preparation: Several different soil types with varying organic carbon content are used. A stock solution of the herbicide in a calcium chloride solution (to mimic soil pore water) is prepared.
-
Adsorption Phase: Soil samples are equilibrated with the herbicide solution of known concentration in a centrifuge tube. The tubes are agitated for a defined period (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Separation and Analysis: The soil suspension is separated by centrifugation. The concentration of the herbicide remaining in the aqueous phase is measured.
-
Calculation of Adsorption Coefficient (Kd): The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated.
-
Calculation of Organic Carbon-Water Partitioning Coefficient (Koc): The Kd value is normalized to the organic carbon content of the soil to obtain the Koc value, which allows for comparison across different soils.
-
Desorption Phase (Optional): The supernatant from the adsorption phase is replaced with a fresh herbicide-free solution, and the mixture is agitated again to determine the extent of desorption.
Degradation Pathways and Experimental Workflows
The breakdown of Chloramben and 2,4-D in the environment is primarily mediated by microorganisms. The following diagrams illustrate the key steps in their degradation pathways and a typical experimental workflow for studying herbicide fate.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of and inhibition by chlorobenzoates in Pseudomonas putida P111 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]
- 4. epa.gov [epa.gov]
- 5. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pomerix.com [pomerix.com]
Validating Analytical Methods for Chloramben-diolamine: A Comparison of Certified Reference Materials and Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, ensuring the accuracy and reliability of quantitative data is paramount. This is particularly critical in regulated industries such as pharmaceuticals and environmental testing, where precise measurements directly impact safety and efficacy. For the analysis of compounds like Chloramben-diolamine, a herbicide, the choice of reference material is a foundational element of method validation. This guide provides a comprehensive comparison of using a Certified Reference Material (CRM) versus a non-certified analytical standard for the analysis of this compound, supported by representative experimental protocols and data.
The Critical Role of Certified Reference Materials
A Certified Reference Material (CRM) is a standard of the highest metrological quality, for which the property values, their uncertainties, and traceability to the International System of Units (SI) have been rigorously established.[1][2] In contrast, a non-certified reference material, often termed an analytical standard, may have a stated purity but lacks the comprehensive certification and traceability of a CRM. The use of CRMs is fundamental for method validation, calibration, and quality control, providing a benchmark to ensure the accuracy and comparability of results across different laboratories and over time.[2]
Comparison of Reference Materials: CRM vs. Analytical Standard
The selection of an appropriate reference material directly impacts the quality and validity of analytical data. Below is a comparison of the key attributes of a this compound CRM versus a non-certified analytical standard.
| Feature | Certified Reference Material (CRM) | Non-Certified Analytical Standard |
| Purity & Characterization | Extensively characterized with a certified value and associated uncertainty. | Purity is stated by the manufacturer but may lack comprehensive characterization and uncertainty. |
| Traceability | Metrologically traceable to SI units. | Traceability is often not established or documented. |
| Certification | Accompanied by a certificate of analysis detailing the certified value, uncertainty, and traceability. | May come with a certificate of analysis, but it is not as comprehensive as a CRM certificate. |
| Regulatory Acceptance | Universally accepted by regulatory bodies for method validation and quality control. | May not be accepted for regulatory submissions without further in-house validation. |
| Cost | Higher initial cost due to the rigorous certification process. | Generally lower in cost. |
| Intended Use | Method validation, calibration of instruments, quality control, and proficiency testing. | Routine analysis, research and development, and preliminary method development. |
Experimental Protocol: Analysis of this compound in Water by LC-MS/MS
The following is a representative experimental protocol for the quantitative analysis of this compound in a water matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the parent compound, Chloramben.[3][4][5][6]
Sample Preparation
-
Filtration: Filter water samples through a 0.45 µm syringe filter to remove particulate matter.
-
Spiking: For validation studies (accuracy and precision), spike blank water samples with a known concentration of the this compound CRM or analytical standard.
-
Extraction (if necessary for trace analysis): For low concentration samples, solid-phase extraction (SPE) can be employed.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1260 Infinity LC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: Agilent ZORBAX RRHD SB-C18, 2.1 x 50 mm, 1.8 µm or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor and product ion transitions for Chloramben would be monitored (e.g., m/z 204.0 -> 159.9).[1] These would be optimized for this compound.
Performance Data Comparison
The following table summarizes the expected performance data from a method validation study for this compound analysis, comparing the use of a CRM with a non-certified analytical standard. The data presented is representative of typical performance for herbicide analysis using LC-MS/MS.[7][8]
| Validation Parameter | Certified Reference Material (CRM) | Non-Certified Analytical Standard |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (Recovery %) | 98 - 102% | 90 - 110% |
| Precision (RSD %) | < 2% | < 5% |
| Limit of Quantitation (LOQ) | 0.1 µg/L | 0.5 µg/L |
| Uncertainty of Measurement | Low, well-defined | Higher, not well-defined |
Visualizing the Workflow and the Importance of CRMs
To better illustrate the analytical process and the foundational role of CRMs, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for Chloramben-diolamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Chloramben-diolamine, a chlorinated benzoic acid derivative, requires careful management as a hazardous waste. This document provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound in a laboratory setting.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is crucial to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: In case of spills or aerosol generation, a NIOSH-approved respirator may be necessary.
In Case of a Spill: Immediate and correct response to a spill is critical to contain the substance and prevent exposure.
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.
-
Contain: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean-up: Carefully sweep the absorbent material into a designated hazardous waste container. Do not use water to clean up the spill as it may spread the contamination.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Quantitative Data for Disposal Planning
The disposal of this compound is governed by hazardous waste regulations, which are categorized based on the quantity of waste generated per month. Understanding your generator status is essential for compliance.
| Generator Category | Monthly Hazardous Waste Generation Limits |
| Conditionally Exempt Small Quantity Generator (CESQG) | ≤ 100 kg (220 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) |
Disposal Procedures
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal facility. Incineration at a permitted facility is the preferred method for the destruction of organochlorine pesticides.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Containerization:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated labware, spill cleanup materials) in a clearly labeled, sealed, and durable hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Disposal of Empty Containers:
Empty containers that held this compound must be properly decontaminated before disposal to be considered non-hazardous. The "triple-rinse" method is a standard procedure:
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous solid waste. However, always confirm your institution's specific policies.
Experimental Protocol: Chemical Treatment of Spill Residues
For small-scale decontamination of surfaces or equipment after a spill, a chemical treatment approach based on alkaline hydrolysis can be considered. This procedure should only be performed by trained personnel in a well-ventilated fume hood, wearing appropriate PPE.
Principle: Alkaline hydrolysis can break down some chlorinated pesticides into less toxic compounds.
Reagents:
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Water (for rinsing)
-
pH indicator strips
Procedure:
-
After the initial absorption of the spilled material, apply the NaOH solution to the contaminated surface.
-
Allow the solution to react for a specified contact time (e.g., 1-2 hours), ensuring the surface remains wet.
-
Neutralize the area with a weak acid (e.g., dilute acetic acid) and verify with a pH strip.
-
Rinse the surface thoroughly with water.
-
Collect all cleaning materials and rinsate as hazardous waste.
Note: This is a general guideline. The specific conditions for the effective degradation of this compound via alkaline hydrolysis may vary. It is crucial to consult with your institution's safety officer before attempting any chemical degradation procedure.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following diagrams illustrate the logical workflow.
Caption: Logical workflow for the disposal of this compound waste.
Caption: Emergency procedure for a this compound spill.
Personal protective equipment for handling Chloramben-diolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Chloramben-diolamine in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure. Acute exposure to the active component, Chloramben, can cause mild to moderate skin irritation.[1]
1.1. Hand Protection
-
Glove Type: Chemical-resistant nitrile gloves are recommended for splash protection.[2][3][4] Nitrile offers good resistance against weak acids and many organic solvents.[2][4] However, for prolonged contact or when handling concentrated solutions, consider gloves with higher chemical resistance, such as butyl rubber or Viton®.
-
Thickness: A minimum thickness of 14 mils is advised for chemical-resistant gloves when handling pesticides.[5] For tasks requiring high dexterity, a thinner glove (e.g., 5 mil) may be used for short durations (up to 15 minutes), after which it must be discarded immediately upon any contact.[5][6]
-
Inspection and Replacement: Always inspect gloves for signs of degradation, such as swelling or cracking, before use.[4] If contact with this compound occurs, remove and replace gloves immediately to prevent breakthrough.[6]
1.2. Eye and Face Protection
-
Primary Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[1][7] Ensure they meet ANSI Z87.1 standards for splash and droplet protection (marked with "D3").[7]
-
Secondary Protection: When transferring larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[1][8] A face shield alone does not provide adequate eye protection.[1]
1.3. Body and Respiratory Protection
-
Lab Coat: A standard laboratory coat should be worn to protect against minor splashes. For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: If handling the solid form of this compound where dust may be generated, a NIOSH-approved half-face respirator equipped with a combination filter cartridge for organic vapors, acid gases, and high-efficiency particulates (HEPA) is recommended.[9]
Toxicity Data
The following table summarizes key toxicity data for Chloramben, the active component of this compound. This data is provided for risk assessment purposes in a laboratory context.
| Metric | Value | Species | Route | Reference |
| Acute Oral LD50 | 3500 mg/kg | Rat | Oral | |
| Acute Dermal LD50 | 3136 mg/kg | Rabbit | Dermal | |
| Reference Dose (RfD) | 0.015 mg/kg/day | N/A | Oral | [1] |
Operational Plan: Handling and Storage
3.1. Handling
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust when working with the solid material.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3.2. Storage
-
Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials and sources of ignition.[9]
Spill Response Plan
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor or safety officer.
-
Don PPE: Before re-entering the area, put on the required personal protective equipment as detailed in Section 1.
-
Containment: For liquid spills, surround the area with an absorbent material to prevent it from spreading.
-
Cleanup:
-
For Solid Spills: First, dampen the spilled material with ethanol to prevent dust from becoming airborne.[9]
-
Carefully sweep or scoop up the dampened solid or the absorbent material containing a liquid spill. Use non-sparking tools.
-
Place the collected material into a clearly labeled, sealable container for hazardous waste.[9]
-
-
Decontamination:
-
Disposal: Dispose of the sealed waste container and any contaminated PPE according to the disposal plan in the following section.
Disposal Plan
All this compound waste, including contaminated materials from spills, must be treated as hazardous waste.
5.1. Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, contaminated absorbents, and disposable PPE in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: "Triple rinse" empty containers with a suitable solvent (such as ethanol).[10] The rinsate should be collected and disposed of as liquid hazardous waste.[10] Once triple-rinsed, the container can be disposed of through normal laboratory glass or plastic recycling, provided all labels are defaced.
5.2. Final Disposal
-
Store sealed hazardous waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office. Incineration in a facility with an effluent gas scrubber is a recommended disposal method for Chloramben.[10]
-
Never dispose of this compound down the drain or in the regular trash.
References
- 1. epa.gov [epa.gov]
- 2. gloves.com [gloves.com]
- 3. Nitrile Gloves: Chemical Resistance Focus [intcoglove.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. agdept.com [agdept.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. PI287/PI287: Protective Eyewear for Pesticide Applicators [edis.ifas.ufl.edu]
- 9. CHLORAMBEN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
